molecular formula C7H9BrN2 B1603036 2-(6-Bromopyridin-2-YL)ethanamine CAS No. 404034-81-7

2-(6-Bromopyridin-2-YL)ethanamine

货号: B1603036
CAS 编号: 404034-81-7
分子量: 201.06 g/mol
InChI 键: SPZHBKMCZADCIW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(6-Bromopyridin-2-YL)ethanamine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Bromopyridin-2-YL)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Bromopyridin-2-YL)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(6-bromopyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZHBKMCZADCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623519
Record name 2-(6-Bromopyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404034-81-7
Record name 2-(6-Bromopyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Molecular weight and physical properties of 2-(6-Bromopyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(6-Bromopyridin-2-yl)ethanamine: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

2-(6-Bromopyridin-2-yl)ethanamine is a strategically important bifunctional molecule, serving as a versatile building block in modern medicinal chemistry and materials science. Its structure, featuring a bromopyridine ring and a primary ethylamine side chain, offers two distinct points for chemical modification. The aryl bromide is primed for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-nitrogen bonds. Concurrently, the nucleophilic primary amine is readily available for transformations such as acylation, sulfonylation, and reductive amination. This orthogonal reactivity makes the compound an invaluable intermediate for creating diverse molecular libraries, particularly in the search for novel therapeutics. This guide provides a comprehensive overview of its core physicochemical properties, discusses logical synthetic strategies and key reactivity patterns, and explores its applications as a scaffold in drug discovery.

Core Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. These properties dictate storage conditions, solvent selection, and analytical characterization methods.

Molecular Identity

The essential identifiers for 2-(6-Bromopyridin-2-yl)ethanamine are summarized below.

IdentifierValueSource
Chemical Name 2-(6-bromopyridin-2-yl)ethanamine[1]
CAS Number 404034-81-7[1][2]
Molecular Formula C₇H₉BrN₂[1]
Molecular Weight 201.06 g/mol [1]
Molecular Structure

The structure consists of a pyridine ring substituted at the 6-position with a bromine atom and at the 2-position with an ethanamine group. This arrangement is key to its chemical utility.

Caption: Molecular structure of 2-(6-Bromopyridin-2-yl)ethanamine.

Physical Properties

Detailed experimental data for this specific compound is not extensively published. The table below includes available data and notes the general characteristics expected for molecules of this class.

PropertyValue / ObservationSource & Rationale
Physical Form Liquid or oil at room temperatureBased on the properties of the related isomer, 2-(5-bromopyridin-2-yl)ethan-1-amine, which is a liquid[3].
Melting Point Data not available-
Boiling Point Data not available-
Solubility Expected to be soluble in common organic solvents (e.g., DCM, MeOH, DMSO).General property of aminoalkylpyridines[4].
Storage Store in a cool, dry place, protected from light. Inert atmosphere recommended.Standard practice for amines and halogenated heterocycles to prevent degradation[5].

Synthesis and Reactivity Insights

From a senior application scientist's perspective, the value of a building block lies not just in its structure, but in its predictable and versatile reactivity. Understanding the "why" behind synthetic choices is critical for successful application.

The Strategic Value of Bifunctionality

The core utility of 2-(6-Bromopyridin-2-yl)ethanamine stems from its two chemically distinct reactive sites. This allows for sequential, controlled modifications.

G cluster_0 2-(6-Bromopyridin-2-yl)ethanamine Core cluster_1 Reactive Handles cluster_2 Key Transformations Core C₇H₉BrN₂ ArylBromide Aryl Bromide (C-Br) Core->ArylBromide PrimaryAmine Primary Amine (-NH₂) Core->PrimaryAmine Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) ArylBromide->Coupling Amidation Acylation / Amide Formation PrimaryAmine->Amidation ReductiveAmination Reductive Amination PrimaryAmine->ReductiveAmination

Caption: Orthogonal reactivity of the core scaffold.

  • Aryl Bromide : The bromine atom on the electron-deficient pyridine ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This is the primary method for introducing new aryl, heteroaryl, or alkyl groups at this position, forming a C-C or C-N bond. The electron-withdrawing nature of the pyridine nitrogen facilitates the oxidative addition step in the catalytic cycle, making it highly reactive[6].

  • Primary Amine : The ethylamine side chain provides a nucleophilic primary amine. This group readily participates in classic reactions like amide bond formation with carboxylic acids (or acyl chlorides), sulfonamide formation, and reductive amination with aldehydes or ketones to form secondary amines[7].

This orthogonality is a cornerstone of its use in drug discovery, allowing chemists to first build a core scaffold via cross-coupling and then attach various side chains or functional groups via the amine to explore structure-activity relationships (SAR).

Plausible Synthetic Strategies

While specific, scaled-up syntheses are often proprietary, a logical and robust synthetic route can be devised from established chemical principles. A common strategy involves the selective functionalization of a readily available starting material like 2,6-dibromopyridine.

G Start 2,6-Dibromopyridine Step1 Selective C-C Coupling (e.g., Sonogashira) Start->Step1 1. Pd catalyst, Cu(I) 2. Protected amino-alkyne Intermediate1 2-Bromo-6-(alkynyl)pyridine intermediate Step1->Intermediate1 Step2 Reduction of Alkyne & Deprotection of Amine Intermediate1->Step2 e.g., H₂, Pd/C Acidic deprotection Product 2-(6-Bromopyridin-2-yl)ethanamine Step2->Product

Caption: Plausible synthetic workflow from 2,6-dibromopyridine.

This approach is favored because the two bromine atoms on 2,6-dibromopyridine have slightly different reactivities, and conditions can be optimized for mono-functionalization[8]. A Sonogashira coupling, for instance, is a highly reliable method for forming a C-C bond under relatively mild conditions. Subsequent reduction of the alkyne to an alkane completes the ethylamine side chain.

Applications in Drug Discovery and Materials Science

The structural motifs within 2-(6-Bromopyridin-2-yl)ethanamine are prevalent in a range of functional molecules.

  • Scaffolds for Biologically Active Molecules : Substituted aminopyridines are a well-established class of compounds in medicinal chemistry. They are frequently found in kinase inhibitors, where the pyridine nitrogen and the amino group can form critical hydrogen bonds with the hinge region of the kinase active site[9]. This molecule provides a starting point to synthesize libraries of such inhibitors.

  • Ligand Development for Metal Complexes : The bidentate nature of the pyridine nitrogen and the side-chain amine makes this and related structures excellent ligands for coordinating with metal ions. These complexes have applications in catalysis and the development of unique materials like extended metal atom chains (EMACs)[10].

  • Versatile Intermediate for Chemical Libraries : In drug discovery, this compound serves as an ideal intermediate. The bromine can be substituted via Suzuki or Buchwald-Hartwig amination to build a diverse library of core structures[6][9]. Subsequently, the amine can be derivatized to further expand the chemical space.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

To demonstrate the utility of this building block, the following section provides a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol is designed as a self-validating system, where the rationale for each step and component is explained.

Objective: To couple an arylboronic acid to the C6 position of 2-(6-Bromopyridin-2-yl)ethanamine.

Materials:

  • 2-(6-Bromopyridin-2-yl)ethanamine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Step-by-Step Methodology:

  • Reaction Setup (Inert Environment):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(6-Bromopyridin-2-yl)ethanamine (1.0 eq), the arylboronic acid (1.2 eq), and the base (3.0 eq).

    • Causality: An inert atmosphere is critical because the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen and can be deactivated through oxidation. Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.

  • Solvent and Catalyst Addition:

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water). The solvent choice is crucial; a mixture of an organic solvent and water is often used to dissolve both the organic-soluble aryl halide and the often more polar boronic acid and inorganic base.

    • Add the palladium catalyst to the mixture.

    • Causality: Degassing the solvent (by sparging with argon or through freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

    • Causality: Heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The aqueous workup removes the inorganic base and salts. The brine wash helps to remove residual water from the organic layer.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the desired coupled product.

    • Causality: Chromatography is necessary to separate the final product from residual starting materials, catalyst byproducts, and any homocoupled boronic acid.

Conclusion

2-(6-Bromopyridin-2-yl)ethanamine is a high-value, versatile chemical intermediate. Its bifunctional nature, with two orthogonal reactive sites, provides researchers in drug discovery and materials science with a powerful tool for the synthesis of complex molecular architectures. A thorough understanding of its physicochemical properties and reactivity patterns, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

  • 1-(6-Bromopyridin-2-yl)ethan-1-amine dihydrochloride. PubChem. [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University Digital Commons. [Link]

  • Synthesis of 2-amino-6-bromopyridine. Dissertation. [Link]

  • Method for synthesizing 2-amino-6-bromopyridine.
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PMC. [Link]

  • 2-Pyridineethanamine. PubChem. [Link]

  • 2-Amino-6-bromopyridine. PubChem. [Link]

  • 2-(6-Bromopyridin-2-yl)ethanamine. Proactive Molecular Research. [Link]

Sources

Chemical structure analysis of 6-bromo-2-pyridylethylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure Analysis of 6-Bromo-2-pyridylethylamine Derivatives

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the essential analytical methodologies for the structural characterization of 6-bromo-2-pyridylethylamine derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond procedural lists to offer a deep dive into the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation. The narrative is grounded in established scientific principles and supported by authoritative references, reflecting field-proven insights and best practices.

The Strategic Importance of 6-Bromo-2-pyridylethylamine Derivatives

The 6-bromo-2-pyridylethylamine scaffold is a privileged structure in modern medicinal chemistry. The pyridine ring serves as a versatile hydrogen bond acceptor and aromatic interaction partner, while the ethylamine side chain provides a basic center crucial for interacting with biological targets. The bromine atom at the 6-position is particularly significant; it not only modulates the electronic properties and basicity of the pyridine nitrogen but also serves as a key synthetic handle for further molecular elaboration through cross-coupling reactions.[1] Given their prevalence in drug candidates, from antihistamines to potential antiproliferative agents, the unambiguous confirmation of their chemical structure is a non-negotiable prerequisite for advancing any research or development program.[2][3]

This guide outlines a multi-technique, orthogonal approach to structural analysis, ensuring the highest confidence in the identity, purity, and conformation of these critical compounds.

The Overall Analytical Workflow

A systematic approach is paramount for the efficient and accurate characterization of a newly synthesized 6-bromo-2-pyridylethylamine derivative. The workflow is not strictly linear but iterative, with insights from one technique informing the experiments performed with another.

G cluster_0 cluster_1 Purification & Purity Assessment cluster_2 Primary Structure Elucidation cluster_3 Definitive Structure Confirmation A Synthesized Compound (Crude Product) B Chromatography (HPLC / Flash) A->B Purify C Purity Check (>95% by HPLC-UV) B->C Analyze Fractions D Mass Spectrometry (MS) (Molecular Weight & Formula) C->D Sample for MW E NMR Spectroscopy (Connectivity & 2D Structure) C->E Sample for Connectivity D->E Confirm Formula G Final Structure Confirmed D->G Sufficient Evidence E->D Cross-validate F X-Ray Crystallography (Absolute 3D Structure) E->F If Crystallization Possible & Ambiguity Exists E->G Sufficient Evidence F->G Unambiguous Proof

Caption: High-level workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the carbon-hydrogen framework. For 6-bromo-2-pyridylethylamine derivatives, specific considerations are essential for accurate data interpretation.

Expertise & Causality in Experimental Design
  • Proton (¹H) NMR: This is the initial, indispensable experiment. The aromatic region of the spectrum for the 6-bromo-2-substituted pyridine ring typically displays a characteristic set of coupled signals. The protons at positions 3, 4, and 5 will appear as a doublet, a triplet (or more accurately, a doublet of doublets), and a doublet, respectively. The ethylamine sidechain will present as two multiplets, whose integration values relative to the aromatic protons are diagnostic.

  • Carbon (¹³C) NMR: A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon atom bearing the bromine (C6) is significantly influenced by the halogen's electronegativity and is a key resonance to identify.[4][5]

  • Solvent Selection: The choice of deuterated solvent is critical. Solvents like chloroform-d (CDCl₃) are standard, but for compounds with exchangeable protons (e.g., the -NH₂ of the ethylamine), dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior. In DMSO-d₆, the N-H protons typically appear as a broader signal, and their exchange with residual water is slower, making them easier to observe and integrate.

  • 2D NMR (COSY & HSQC): When the ¹H spectrum is complex or crowded, 2D techniques are invaluable.

    • COSY (Correlation Spectroscopy) identifies proton-proton coupling networks. It will definitively link the aromatic protons to each other and connect the two methylene groups of the ethylamine side chain.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C resonances.

Protocol: Standard ¹H NMR Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the purified derivative directly into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently invert it several times or use a vortex mixer at low speed until the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans for good signal-to-noise).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and assign the chemical shifts (ppm) and coupling constants (Hz) for each resonance.

Data Presentation: Characteristic NMR Shifts
Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Multiplicity (¹H)
H-37.20 - 7.40120 - 125Doublet (d)
H-47.50 - 7.70138 - 142Triplet (t) or dd
H-57.00 - 7.20115 - 120Doublet (d)
C-2-158 - 162-
C-6-140 - 145-
-CH₂- (adjacent to pyridine)2.90 - 3.2040 - 45Triplet (t)
-CH₂- (adjacent to amine)2.80 - 3.1038 - 43Triplet (t)
-NH₂1.50 - 3.00 (variable, broad)-Singlet (s, broad)
Note: Shifts are approximate and can vary based on substituents and solvent.[4][5][6]

Mass Spectrometry (MS): Confirming Mass and Composition

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.

Expertise & Causality in Ionization and Analysis
  • Ionization Method:

    • Electrospray Ionization (ESI): This is a soft ionization technique ideal for these derivatives. It typically protonates the basic nitrogen of the pyridine ring or the ethylamine side chain, yielding a prominent [M+H]⁺ ion with minimal fragmentation. This is the preferred method for accurate mass measurement.

    • Electron Ionization (EI): This is a high-energy technique that causes extensive fragmentation. While it can make the molecular ion peak (M⁺) weak or absent, the resulting fragmentation pattern is highly reproducible and acts as a structural fingerprint.[7]

  • Isotopic Signature of Bromine: A key validation point is the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any ion containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") of roughly equal intensity, separated by 2 mass-to-charge units (m/z). This is an unambiguous indicator of the compound's integrity.

  • High-Resolution MS (HRMS): Using techniques like Time-of-Flight (TOF) or Orbitrap, HRMS can measure the m/z of the [M+H]⁺ ion to four or five decimal places. This allows for the calculation of the exact elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

G mol [M]+• 6-Bromo-2-pyridylethylamine frag1 Loss of •CH2NH2 Benzylic Cleavage mol->frag1 frag2 Loss of Br• mol->frag2 ion1 [M - 30]+ frag1->ion1 m/z = 170/172 ion2 [M - 79/81]+ frag2->ion2 m/z = 121

Caption: Common EI fragmentation pathways.

Protocol: LC-MS Analysis for MW Confirmation
  • Sample Preparation: Prepare a dilute solution of the purified compound (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Inject the sample onto an HPLC system equipped with a C18 column to ensure analysis of a pure peak. The mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) should be compatible with ESI-MS. Formic acid aids in protonation.

  • MS Parameters (ESI+):

    • Set the mass spectrometer to operate in positive electrospray ionization mode (ESI+).

    • Define the mass range for scanning (e.g., m/z 50-500).

    • Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal for the [M+H]⁺ ion.

  • Data Acquisition: Acquire data across the elution of the chromatographic peak.

  • Analysis: Extract the mass spectrum from the apex of the peak. Identify the [M+H]⁺ ion and confirm the presence of the characteristic 1:1 isotopic pattern for bromine. If using HRMS, compare the measured mass to the theoretical mass for the calculated elemental formula.

Data Presentation: Expected Mass Fragments
Ion Description Significance
[M+H]⁺Protonated molecular ionConfirms molecular weight. Shows 1:1 Br isotope pattern.
[M - Br]⁺Loss of a bromine radicalIndicates the presence of bromine.
[M - CH₂NH₂]⁺Benzylic cleavageCharacteristic fragmentation of the ethylamine side chain.

X-ray Crystallography: The Unambiguous 3D Structure

When an unambiguous, three-dimensional structure is required, for example, to determine stereochemistry or specific conformations for computational modeling, single-crystal X-ray crystallography is the definitive technique.[8][9]

Expertise & Causality in Crystallization and Analysis
  • The Crystallization Challenge: The primary hurdle is obtaining a single, high-quality crystal suitable for diffraction. This is often more of an art than a science, involving screening numerous conditions (solvents, counter-ions, temperature).[9] For 6-bromo-2-pyridylethylamine derivatives, which are often basic, co-crystallization with a simple acid (e.g., HCl, succinic acid) to form a salt can significantly improve crystallinity by establishing strong, ordered hydrogen bonding networks.

  • Data Interpretation: A successful crystallographic experiment yields a 3D electron density map of the molecule within the crystal lattice.[10] This provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. It can reveal intermolecular interactions like hydrogen bonding or π-stacking, which are crucial for understanding the solid-state properties of the material. A generalized workflow is a cornerstone of the process.[11]

Protocol: General Crystallization Workflow
  • Purification: The compound must be of the highest possible purity (>98%). Impurities can inhibit crystal growth.

  • Solvent Screening: Dissolve the compound to near-saturation in a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate).

  • Crystal Growth Methods:

    • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several days to weeks.

    • Vapor Diffusion: Place a drop of the concentrated compound solution on a slide inside a sealed chamber containing a reservoir of a poor solvent (an "anti-solvent"). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

    • Cooling: Slowly cool a saturated solution from a high temperature to a lower temperature.

  • Crystal Mounting: Once suitable crystals have formed, carefully mount one on a cryo-loop.

  • Data Collection: Place the mounted crystal in a diffractometer and collect diffraction data as it is rotated in a stream of X-rays.[12]

  • Structure Solution and Refinement: Process the diffraction data and use computational software to solve and refine the crystal structure.

Ensuring Sample Integrity: Chromatography and Impurity Profiling

Structural analysis is only valid if the sample being analyzed is pure. Chromatographic techniques are essential for both purification and the assessment of purity.[13][14] Hyphenated techniques, which couple chromatography with spectroscopic detectors, are powerful tools for impurity profiling.[15][16][17]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase method (e.g., using a C18 column) is typically employed. The area percentage of the main peak in the chromatogram, detected by a UV detector (pyridines have a strong UV absorbance), provides a quantitative measure of purity.

  • LC-MS for Impurity Identification: By coupling the HPLC to a mass spectrometer, the molecular weights of minor impurity peaks can be determined. This data is invaluable for identifying synthesis by-products (e.g., starting materials, over-alkylated products) or degradation products.

Conclusion

The structural analysis of 6-bromo-2-pyridylethylamine derivatives is a multi-faceted process that relies on the synergistic application of several advanced analytical techniques. NMR spectroscopy defines the covalent bonding framework, mass spectrometry confirms the molecular weight and elemental composition, and X-ray crystallography provides the ultimate proof of three-dimensional structure. Underpinning all of these is the use of chromatography to ensure the integrity of the sample being analyzed. By following the logical workflows and validated protocols outlined in this guide, researchers and drug development professionals can ensure the highest level of confidence in their results, paving the way for successful downstream applications.

References

  • Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. Benchchem.
  • 4-Bromopyridine(1120-87-2) 1H NMR spectrum. ChemicalBook.
  • 2-Bromopyridine(109-04-6) 1H NMR spectrum. ChemicalBook.
  • 6-BROMO-2-METHOXY-PYRIDIN-3-YLAMINE | 89466-18-2. ChemicalBook.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
  • Supporting Information for a scientific article. The Royal Society of Chemistry.
  • 4-(2-Methylamino)ethyl)pyridine. NIST WebBook.
  • (79)Br NMR spectroscopy as a practical tool for kinetic analysis. PubMed.
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.
  • Unveiling the Structural Nuances of Fluorinated Pyridine Derivatives: A Crystallographic Comparison. Benchchem.
  • Structural, optical and junction characteristics of pyrazolo pyridine derivatives. Journal of Materials Science: Materials in Electronics.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • X-Ray crystal structure of 6 (a two-dimensional structure is included for clarity). ResearchGate.
  • STRUCTURE AND REACTIONS OF PYRIDINE. YouTube.
  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • 2-Pyridineethanamine. NIST WebBook.
  • Pyrilamine. NIST WebBook.
  • 1-(6-BROMO-2-PYRIDYL)ETHYLAMINE synthesis. ChemicalBook.
  • mass spectrum of ethylamine. Doc Brown's Chemistry.
  • X-ray crystallography. Wikipedia.
  • Macromolecular Structure Determination by X-ray Crystallography. Nature Encyclopedia of Life Sciences.
  • X-ray Crystallography. Chemistry LibreTexts.
  • X-ray analysis. Department Chemie und Biologie, Universität Siegen.
  • Pyridine. NIST WebBook.
  • 6-Bromo-2-methoxypyridin-3-amine. BLD Pharm.
  • Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. ResearchGate.
  • Synthesis of 6-Bromo-2-formyl-pyridine. PrepChem.com.
  • 2-Pyridylethylamine. Wikipedia.
  • 6-Bromo-2-methoxypyridin-3-amine. PubChem.
  • 6-bromo-3-methoxy-5-nitro-2-pyridinamine. Chemical Synthesis Database.

Sources

Technical Guide: Safe Handling and Utilization of 2-(6-Bromopyridin-2-yl)ethanamine

[1]

Document Control:

  • Target Compound: 2-(6-Bromopyridin-2-yl)ethanamine (Free base & Hydrochloride salts)

  • Primary CAS: 404034-81-7 (Free base)[1]

  • Document Type: Technical Safety & Application Guide

  • Revision: 1.0 (Current as of 2025)

Part 1: Executive Technical Summary[1]

This guide addresses the specific handling, safety, and application protocols for 2-(6-Bromopyridin-2-yl)ethanamine , a bifunctional heterocyclic building block used extensively in medicinal chemistry.[1]

Unlike generic Safety Data Sheets (SDS), this whitepaper integrates physicochemical data with field-proven handling strategies.[1] The compound features two distinct reactive centers: a primary amine (nucleophilic, basic) and a 2,6-disubstituted pyridine ring (electrophilic at the C-Br bond).[1] This dual nature dictates its hazard profile: it is a potential skin corrosive, a severe eye irritant, and possesses acute systemic toxicity characteristic of halogenated pyridines.

Immediate Hazard Snapshot:

  • Signal Word: DANGER

  • Primary Risks: Skin Corrosion/Irritation (Cat 1B/2), Acute Toxicity (Oral/Dermal), Respiratory Sensitization.

  • Storage: Hygroscopic. Store at 2–8°C under Argon/Nitrogen.

Part 2: Chemical Identity & Physicochemical Properties[1]

Accurate identification is the first pillar of safety.[1] The following data consolidates properties for the free base and common salt forms.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 2-(6-Bromopyridin-2-yl)ethanamine
CAS Number 404034-81-7Free base
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
Physical State Viscous Liquid or Low-melting SolidOften supplied as HCl salt (Solid) for stability.[1]
Boiling Point ~280°C (Predicted)Decomposes before boiling at atm pressure.
pKa ~8.9 (Amine), ~2.5 (Pyridine N)Amine is the dominant basic site.
Solubility DMSO, Methanol, DCMLimited solubility in non-polar hexanes.
SMILES NCCC1=NC(Br)=CC=C1

Part 3: Mechanistic Hazard Profiling[1]

Standard SDSs list hazards; this section explains the causality to improve risk assessment.

The Amine Threat (Corrosivity)

The primary ethylamine side chain (-CH₂CH₂NH₂) is highly nucleophilic.[1] Upon contact with biological tissue, it rapidly protonates at physiological pH, causing alkaline hydrolysis of fats (saponification) in cell membranes.

  • Result: Liquefactive necrosis. Unlike acid burns, which form a protective eschar, amine burns penetrate deeply until neutralized.

The Halopyridine Threat (Systemic Toxicity)

The brominated pyridine ring is lipophilic, facilitating transdermal absorption. Once systemic, halogenated pyridines can undergo metabolic activation (N-oxidation) or displace essential cofactors in neurological pathways.[1]

  • Result: Potential neurotoxicity and hepatotoxicity.

Part 4: Operational Handling Protocols

Engineering Controls & PPE[1]
  • Ventilation: All operations must occur inside a certified chemical fume hood (Face velocity > 0.5 m/s).

  • Gloves: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil) for prolonged handling. Latex is permeable to pyridines and is strictly prohibited. [1]

  • Respiratory: If handling the HCl salt (dust potential), use N95/P100. If heating the free base, use a half-mask with organic vapor cartridges (OV/AG).[1]

Safe Weighing & Transfer SOP

This protocol minimizes exposure to the hygroscopic amine.[1]

  • Preparation: Tare a dry reaction flask containing a magnetic stir bar.

  • Inerting: Flush the flask with Nitrogen/Argon.[1]

  • Transfer:

    • If Liquid: Use a glass syringe with a long needle.[1] Do not pour.

    • If Solid (Salt): Use a disposable anti-static spatula.[1]

  • Quenching: Immediately wipe the spatula/needle with a tissue soaked in 1M HCl (to protonate/neutralize the amine) before disposal.[1]

Part 5: Emergency Response Logic

The following diagram outlines the critical decision pathways for exposure incidents. This is a self-validating logic flow: failure to follow the "Yes" path leads to escalating injury.[1]

EmergencyResponseStartEXPOSURE INCIDENTTypeIdentify Exposure TypeStart->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhalInhalationType->InhalSkinAction1. Blot excess (do not rub)2. Flush water >15 min3. Apply PEG 400 if availSkin->SkinActionImmediateEyeAction1. Hold eyelids open2. Flush water >30 min3. NO neutralizing agentsEye->EyeActionImmediateInhalAction1. Move to fresh air2. Oxygen if breathing diff3. Sit upright (pulm. edema risk)Inhal->InhalActionImmediateMedicalSEEK IMMEDIATE MEDICAL ATTENTION(Bring SDS)SkinAction->MedicalEyeAction->MedicalInhalAction->Medical

Figure 1: Decision matrix for emergency response.[1][2][3][4] Note the specific contraindication of neutralizing agents in eyes.[1]

Part 6: Synthetic Application (Suzuki-Miyaura Coupling)

The most common utility of 2-(6-Bromopyridin-2-yl)ethanamine is as an electrophile in Suzuki couplings to generate 6-aryl-2-aminoethylpyridines.[1]

Critical Chemistry Insight: The free primary amine can poison Palladium catalysts by coordinating tightly to the metal center.[1] Therefore, protection of the amine (e.g., Boc-anhydride) is highly recommended before the cross-coupling step.

Validated Workflow
  • Boc-Protection: React starting material with Boc₂O / TEA in DCM.

  • Coupling: React Boc-intermediate with Aryl-Boronic acid, Pd(dppf)Cl₂, and K₂CO₃ in Dioxane/Water.

  • Deprotection: Removal of Boc with TFA/DCM.[1]

SynthesisWorkflowStart2-(6-Br-Py)-ethanamineStep1Boc Protection(Boc2O, TEA)Start->Step1Mask AmineInter1N-Boc IntermediateStep1->Inter1Step2Suzuki Coupling(Ar-B(OH)2, Pd-Cat)Inter1->Step2C-C Bond FormationInter2Coupled ProductStep2->Inter2Step3Deprotection(TFA or HCl)Inter2->Step3Restore AmineFinalTarget ScaffoldStep3->Final

Figure 2: Synthetic pathway optimizing catalyst life by masking the amine functionality.

Part 7: Storage and Waste Disposal[1][4]

Storage Hierarchy
  • Temperature: 2°C to 8°C (Refrigerate).

  • Atmosphere: Inert Gas (Argon preferred over Nitrogen for liquids).[1]

  • Container: Amber glass with Teflon-lined cap.[1] Seal with Parafilm to prevent moisture ingress (hydrolysis risk).[1]

Disposal (RCRA Compliance)
  • Do NOT dispose of down the drain. Pyridines are toxic to aquatic life.[1]

  • Protocol:

    • Dissolve waste in a combustible solvent (Acetone/Methanol).[1]

    • Neutralize with dilute HCl if significant free amine is present.[1]

    • Transfer to a dedicated "Halogenated Organic Waste" container.[1]

    • Incineration is the required disposal method to destroy the pyridine ring.[1]

References

  • ChemicalBook. (2025).[1][5] 2-(6-Bromopyridin-2-yl)ethanamine - CAS 404034-81-7 Properties and Safety.[1] Retrieved from [1][6]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet for 2-(5-bromopyridin-2-yl)ethan-1-amine (Analogous Hazard Data). Retrieved from

  • PubChem. (2025).[1][7] Compound Summary: 2-(6-Bromopyridin-2-yl)ethanamine.[1][6][8] National Library of Medicine.[1] Retrieved from [1]

  • Fisher Scientific. (2024).[1] GHS Classification for Bromopyridines.[1] Retrieved from [1]

An In-depth Technical Guide to 2-(6-Bromopyridin-2-yl)ethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it a privileged structure in drug design.[1] Within the vast landscape of pyridine-containing building blocks, 2-(6-Bromopyridin-2-yl)ethanamine emerges as a particularly interesting scaffold for the development of novel therapeutics. This bifunctional molecule, possessing a reactive bromine atom and a primary amine, offers multiple avenues for chemical elaboration, allowing for the systematic exploration of chemical space and the optimization of interactions with biological targets.

This technical guide provides a comprehensive overview of the medicinal chemistry applications of 2-(6-Bromopyridin-2-yl)ethanamine. We will delve into its synthesis, explore its potential as a key intermediate in the construction of diverse compound libraries, and discuss its relevance in various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery, providing both foundational knowledge and actionable insights to leverage the potential of this versatile chemical entity.

Synthesis of 2-(6-Bromopyridin-2-yl)ethanamine and Related Precursors

The efficient synthesis of 2-(6-Bromopyridin-2-yl)ethanamine and its precursors is crucial for its widespread application in medicinal chemistry. Several synthetic routes to substituted bromopyridines have been reported, often starting from commercially available pyridines.

General Approaches to Substituted Bromopyridines

The synthesis of brominated pyridine derivatives can be achieved through various methods, including:

  • Direct Bromination: Pyridine can undergo direct bromination, although this often requires harsh conditions and can lead to a mixture of products.[2]

  • Diazotization of Aminopyridines: A common and effective method involves the diazotization of an aminopyridine followed by treatment with a bromine source. This approach offers good regioselectivity.[2]

  • Halogen Exchange: 2-Chloropyridines can be converted to 2-bromopyridines via halogen exchange reactions.[2]

Synthesis of 2-Amino-6-bromopyridine: A Key Intermediate

2-Amino-6-bromopyridine is a critical precursor for many synthetic routes. One patented method describes its synthesis from 1,3-dichloropropanol and potassium iodide, followed by reaction with sodium cyanide to form 3-hydroxyglutaronitrile. Subsequent reaction with hydrogen bromide and trifluoroacetic acid yields the desired 2-amino-6-bromopyridine.[3] Another approach involves a one-step amination of 2-bromo-3-picoline.[4]

Experimental Protocol: Synthesis of 2-Amino-6-bromopyridine (Illustrative)

This protocol is a generalized representation based on common synthetic methodologies and should be adapted and optimized for specific laboratory conditions.

  • Step 1: Synthesis of 3-Hydroxyglutaronitrile. In a reaction vessel, 1,3-dichloropropanol is reacted with potassium iodide and sodium cyanide in a suitable solvent. The reaction is monitored until completion.

  • Step 2: Cyclization and Bromination. The resulting 3-hydroxyglutaronitrile is then treated with hydrogen bromide and trifluoroacetic acid. This step facilitates both the cyclization to the pyridine ring and the introduction of the bromine atom.

  • Step 3: Work-up and Purification. The reaction mixture is cooled, and the pH is adjusted with a base (e.g., sodium hydroxide) to between 9.5 and 10.5. The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layers are combined, dried, and concentrated. The crude product is then purified by crystallization or chromatography to yield 2-amino-6-bromopyridine.[3]

Medicinal Chemistry Applications of the 2-(Pyridin-2-yl)ethanamine Scaffold

The 2-(pyridin-2-yl)ethanamine core is a versatile pharmacophore that can be elaborated to target a wide range of biological systems. The presence of the 6-bromo substituent in 2-(6-Bromopyridin-2-yl)ethanamine provides a key handle for diversification through modern cross-coupling reactions.

Synthetic Strategies for Derivatization

The two primary reactive sites on 2-(6-Bromopyridin-2-yl)ethanamine, the bromine atom and the primary amine, allow for a multitude of synthetic transformations.

Reactions at the 6-Bromo Position

The bromine atom is well-suited for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Formation of C-C bonds with alkenes.

Reactions at the Primary Amine

The primary amine can be readily functionalized through several common reactions:

  • Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or anhydrides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Therapeutic Areas of Interest
1. Oncology

Pyridine derivatives are well-represented among anticancer agents. The 2-(6-Bromopyridin-2-yl)ethanamine scaffold can be utilized to generate inhibitors of various cancer-related targets.

  • Kinase Inhibitors: Many kinase inhibitors feature a pyridine core that interacts with the hinge region of the ATP-binding site. The 2-(pyridin-2-yl)ethanamine moiety can be elaborated to target specific kinases involved in cancer progression.

  • Tubulin Polymerization Inhibitors: The pyridine ring can be incorporated into molecules designed to disrupt microtubule dynamics, a validated anticancer strategy.

2. Neurodegenerative Diseases

Compounds targeting the central nervous system (CNS) often benefit from the physicochemical properties imparted by the pyridine ring. The 2-(pyridin-2-yl)ethanamine scaffold can serve as a starting point for the development of agents for neurodegenerative disorders.[5]

  • Enzyme Inhibitors: Derivatives can be designed to inhibit enzymes implicated in the pathology of diseases like Alzheimer's and Parkinson's.

  • Receptor Modulators: The scaffold can be functionalized to interact with various CNS receptors.

3. Infectious Diseases

The pyridine moiety is also found in numerous anti-infective agents.[6] Derivatives of 2-(6-Bromopyridin-2-yl)ethanamine could be explored for their potential as antibacterial, antiviral, or antifungal agents.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of 2-(6-Bromopyridin-2-yl)ethanamine is limited in the public domain, general principles can be inferred from related compound classes.

  • Substitution at the 6-position: The nature of the group introduced at the 6-position via cross-coupling will significantly impact biological activity. The size, electronics, and hydrogen bonding potential of this substituent will dictate interactions with the target protein.

  • Modification of the Ethylamine Side Chain: Acylation or alkylation of the primary amine will alter the compound's polarity, lipophilicity, and hydrogen bonding capabilities, which are critical for target engagement and pharmacokinetic properties.

Data Presentation

Table 1: Physicochemical Properties of 2-(6-Bromopyridin-2-yl)ethanamine
PropertyValueSource
CAS Number404034-81-7[7]
Molecular FormulaC₇H₉BrN₂[7]
Molecular Weight201.07 g/mol [7]
AppearanceNot specified
SolubilityNot specified

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-(6-Bromopyridin-2-yl)ethanamine

This is a representative protocol and should be optimized for specific substrates and catalysts.

  • To a reaction vessel, add 2-(6-Bromopyridin-2-yl)ethanamine (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Amide Coupling with 2-(6-Bromopyridin-2-yl)ethanamine
  • To a solution of the desired carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, 1.1 eq.) and a base (e.g., DIPEA, 2.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 2-(6-Bromopyridin-2-yl)ethanamine (1.0 eq.) and stir the reaction at room temperature until completion.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with aqueous solutions of acid, base, and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography or crystallization.

Visualizations

Synthetic Utility of 2-(6-Bromopyridin-2-yl)ethanamine

G A 2-(6-Bromopyridin-2-yl)ethanamine B Suzuki-Miyaura Coupling (Ar-B(OH)2) A->B Pd catalyst C Buchwald-Hartwig Amination (R2NH) A->C Pd catalyst D Amide Coupling (R-COOH) A->D Coupling agent E Reductive Amination (RCHO) A->E Reducing agent F 6-Aryl/Heteroaryl Derivatives B->F G 6-Amino Derivatives C->G H Amide Derivatives D->H I N-Alkyl Derivatives E->I

Caption: Key synthetic transformations of 2-(6-Bromopyridin-2-yl)ethanamine.

Potential Therapeutic Applications

G cluster_0 2-(6-Bromopyridin-2-yl)ethanamine Scaffold cluster_1 Therapeutic Targets A Derivatization B Kinases A->B C GPCRs A->C D Enzymes A->D E Ion Channels A->E

Caption: Potential biological targets for derivatives.

Conclusion

2-(6-Bromopyridin-2-yl)ethanamine represents a promising and versatile building block for medicinal chemistry. Its dual functionality allows for the creation of diverse chemical libraries through well-established synthetic methodologies. While direct biological data on a wide range of its derivatives is not yet abundant in the public literature, the prevalence of the substituted pyridine and phenylethylamine motifs in successful drugs highlights the potential of this scaffold. By leveraging modern synthetic techniques, researchers can systematically explore the structure-activity relationships of its derivatives to develop novel therapeutic agents for a variety of diseases. This guide serves as a foundational resource to stimulate further investigation into the medicinal chemistry of this valuable compound.

References

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Pharmacological aspects of 2-pyridones and their analogs. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • CN115784978B - Method for synthesizing 2-amino-6-bromopyridine. (2023). Google Patents.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers. Retrieved February 15, 2026, from [Link]

  • CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine. (2016). Google Patents.
  • CN104402805A - 2-bromopyridine synthesis method. (2015). Google Patents.
  • Reactions of 2-bromopyridine and secondary amides using DMEDA as the ligand. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. (2012). Journal of Applied Pharmaceutical Science. Retrieved February 15, 2026, from [Link]

  • WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (1998). Google Patents.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2024). Indian Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

  • US-6252061-B1 - Process for the production of 2-halo-6-aminopurine derivatives. (2001). PubChem. Retrieved February 15, 2026, from [Link]

  • Synthesis of 2-amino-6-bromopyridine. (n.d.). Dissertation. Retrieved February 15, 2026, from [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern University. Retrieved February 15, 2026, from [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021). ADMET & DMPK. Retrieved February 15, 2026, from [Link]

  • A Review on Pharmacological Profile of Ethanamide and their Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 15, 2026, from [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern University Honors Program. Retrieved February 15, 2026, from [Link]

  • Pharmaceutical composition containing diamine derivative. (2019). PubChem. Retrieved February 15, 2026, from [Link]

  • US4291165A - Process for making 2-bromopyridine. (1981). Google Patents.
  • Drug Repurposing Patent Applications April – June 2025. (2025). Drug Repurposing Central. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling protocols for 6-bromopyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura coupling of 6-bromopyridine derivatives presents a unique dichotomy in heterocyclic chemistry. While the electron-deficient nature of the pyridine ring theoretically activates the C-Br bond for oxidative addition (compared to phenyl bromides), the proximal nitrogen atom creates a "poisoning trap" for palladium catalysts.

This guide moves beyond generic coupling conditions to address the specific electronic and steric requirements of 2- and 6-substituted pyridines. We present two distinct, self-validating protocols: a Robust Chelation System (utilizing Pd(dppf)Cl₂) for standard couplings, and a Sterically Demanding System (utilizing XPhos Pd G4) for hindered or unstable substrates.

Mechanistic Insight: The "Pyridine Paradox"

To optimize yield, one must understand the failure modes specific to this substrate.

  • Activation: The electronegative nitrogen at the 1-position pulls electron density, making the C6-Br bond electron-poor and highly reactive toward Pd(0) oxidative addition.

  • Inhibition (The Trap): The same nitrogen atom is a competent σ-donor. In the absence of sterically bulky or strongly chelating ligands, the pyridine nitrogen displaces phosphine ligands on the Palladium, forming a stable, catalytically inactive [Pd(Ar)(L)(Pyridine)] complex.

Visualization: Catalyst Poisoning vs. Productive Cycle

The following diagram illustrates the competition between the productive catalytic cycle and the nitrogen-coordination death pathway.

SuzukiMechanism Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Fast for 6-Br-Py) Pd0->OxAdd + 6-Br-Pyridine PdII_Int Pd(II)-Pyridyl Complex OxAdd->PdII_Int TransMet Transmetalation (Rate Limiting) PdII_Int->TransMet + Boronic Acid + Base Poison CATALYST POISONING Formation of stable Pd-N adduct (Cycle Arrest) PdII_Int->Poison N-Coordination (If Ligand is weak) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: The catalytic cycle showing the competitive "death pathway" where the pyridine nitrogen coordinates to Pd(II), arresting the cycle. Strong chelators (dppf) or bulky ligands (XPhos) prevent this.

Critical Optimization Parameters

ParameterRecommendation for 6-Br-PyridineScientific Rationale
Ligand dppf (Bidentate) or XPhos/SPhos (Bulky Monodentate)dppf enforces a wide bite angle and resists displacement by N. Buchwald ligands provide a steric wall that physically blocks N-coordination.
Base K₂CO₃ (Standard) or K₃PO₄ (Difficult)Carbonate is sufficient for aryl boronates. Phosphate is required for hindered substrates or when using Buchwald precatalysts to facilitate activation.
Solvent 1,4-Dioxane/H₂O (4:1)High boiling point allows thermal activation; water is essential for the boronate-to-boronate-species equilibrium required for transmetalation.
Boronate Aryl Boronic Acid or MIDA Boronate If the partner is unstable (e.g., 2-heteroaryl boronate), use MIDA boronates with slow-release conditions to prevent protodeboronation.[1]

Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Best for: Standard aryl-aryl couplings, scale-up, and cost-sensitive projects.

Reagents:

  • 6-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the 6-bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling of the boronic acid.[2]

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive inert gas flow) to add Pd(dppf)Cl₂ (0.03 mmol) quickly, or add as a solution in dioxane if handling large numbers of reactions.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

    • QC Check: Monitor by TLC or LCMS. 6-bromopyridines typically disappear faster than chloropyridines.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: The "Problem Solver" Method (XPhos Pd G4)

Best for: Sterically hindered substrates (ortho-substituted), unstable boronic acids, or when Protocol A fails.

Reagents:

  • 6-Bromopyridine derivative (1.0 equiv)

  • Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (1–2 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution or finely ground solid, 2.0 equiv)

  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Step-by-Step Methodology:

  • Preparation: Charge the vial with the 6-bromopyridine and Boronic partner.

  • Catalyst: Add XPhos Pd G4 (0.01 – 0.02 equiv). Note: G4 precatalysts are air-stable but activate rapidly upon heating in solution.

  • Inerting: Seal and purge with Argon (3 cycles).

  • Solvent/Base: Add degassed THF and the aqueous K₃PO₄ solution.

  • Reaction:

    • Mild: Stir at Room Temperature for 1 hour. (XPhos is highly active).

    • Difficult: If no conversion after 1 hour, heat to 60 °C .

  • Mechanistic Note: The bulky XPhos ligand prevents the pyridine nitrogen from binding to the Pd center, ensuring high turnover numbers (TON).

Decision Tree for Optimization

Use this logic flow to determine the correct protocol for your specific derivative.

OptimizationTree Start Start: 6-Bromopyridine Coupling Sterics Is the Boronic Acid Ortho-Substituted? Start->Sterics Stability Is the Boronic Acid Unstable (e.g. 2-pyridyl)? Sterics->Stability No ProtoB USE PROTOCOL B XPhos Pd G4 + K3PO4 (Mild, high activity) Sterics->ProtoB Yes (Steric Bulk) ProtoA USE PROTOCOL A Pd(dppf)Cl2 + K2CO3 (High heat, robust) Stability->ProtoA Stable (Phenyl/Alkyl) MIDA USE MIDA PROTOCOL Slow release + XPhos (Prevents protodeboronation) Stability->MIDA Unstable (Heteroaryl)

Figure 2: Decision matrix for selecting the optimal coupling protocol based on substrate sterics and stability.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst PoisoningSwitch from Pd(PPh₃)₄ to XPhos Pd G4 or Pd(dppf)Cl₂ . The pyridine N is likely sequestering the Pd.
Homocoupling of Boronate Oxygen IngressDegas solvents more rigorously (sparge with Ar for 15 min). Add base after degassing.
Protodeboronation (Ar-H) Unstable BoronateUse MIDA boronates or add the boronic acid in portions (slow addition) to keep concentration low relative to the catalyst.
Black Precipitate (Pd Black) Catalyst DecompositionLigand concentration is too low. Add free ligand (e.g., 1 mol% extra XPhos) or lower the temperature.

References

  • Mechanistic Studies on Pyridine Poisoning

    • Title: A General Solution for the 2-Pyridyl Problem.
    • Source:Knapp, D. M., et al. J. Am. Chem. Soc.
    • URL:[Link]

    • Relevance: Explains the instability of 2-pyridyl boronates and the coordin
  • Buchwald Precatalyst Protocols (XPhos G3/G4)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of (Hetero)Aryl Chlorides and Bromides.[4][5][6][7]

    • Source:Merck / Sigma-Aldrich Applic
    • Relevance: Definitive source for G3/G4 precatalyst activation and substr
  • Pd(dppf)

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[5]

    • Source:Billingsley, K., & Buchwald, S. L. (2008). Angewandte Chemie.
    • URL:[Link]

    • Relevance: While focused on nucleophiles, this establishes the dppf/XPhos hierarchy for pyridine coupling.
  • Protodeboronation Kinetics

    • Title: Protodeboronation of Heteroaromatic Boronic Acids.[5][8][9]

    • Source:Cox, P. A., et al. (2017). J. Am. Chem. Soc.[1][10]

    • URL:[Link]

    • Relevance: Critical data on why specific heteroaryl partners fail and how pH affects stability.[9]

Sources

Protecting Group Strategies for the Primary Amine in 2-(6-Bromopyridin-2-yl)ethanamine: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Landscape of a Bifunctional Building Block

2-(6-Bromopyridin-2-yl)ethanamine is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure presents a primary aliphatic amine and a bromo-substituted pyridine ring, offering two distinct points for chemical modification. The primary amine serves as a versatile handle for amide bond formation, reductive amination, and other nucleophilic additions, while the bromopyridine moiety is a key substrate for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

However, the presence of the nucleophilic primary amine can interfere with reactions targeting the bromopyridine, and vice-versa. For instance, in a planned Suzuki coupling, the amine could potentially coordinate to the palladium catalyst, inhibiting its activity. Conversely, during an acylation of the amine, the pyridine nitrogen could compete as a nucleophile. Therefore, a robust protecting group strategy for the primary amine is paramount to achieving selective and high-yielding transformations. This guide provides a detailed overview of common and effective protecting group strategies for the primary amine of 2-(6-Bromopyridin-2-yl)ethanamine, focusing on the practical application and rationale behind the choice of protecting group.

Core Principles of Protecting Group Selection

The selection of an appropriate protecting group is governed by several key principles:

  • Ease and Efficiency of Introduction: The protecting group should be introduced in high yield under mild conditions that do not affect the bromo-pyridine core.

  • Stability: The protected amine must be stable to the reaction conditions planned for the modification of the bromopyridine moiety (e.g., basic conditions of a Suzuki coupling, or the palladium catalyst itself).

  • Ease and Selectivity of Removal: The protecting group should be removed in high yield under conditions that do not cleave other sensitive functional groups in the molecule. This concept is known as orthogonality .[1]

  • Minimal Impact on Physical Properties: The protecting group should ideally not introduce significant challenges in terms of solubility or purification.

This guide will focus on three widely used carbamate protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). These groups offer a range of deprotection conditions, allowing for orthogonal strategies in complex syntheses.[2][3]

Comparative Analysis of Protecting Groups

The choice of protecting group is dictated by the planned synthetic route. The following table summarizes the key characteristics of the Boc, Cbz, and Fmoc groups in the context of protecting 2-(6-Bromopyridin-2-yl)ethanamine.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsStability ProfileKey Considerations for 2-(6-Bromopyridin-2-yl)ethanamine
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl in dioxane)[4][5]Stable to bases, hydrogenolysis, and mild nucleophiles.Excellent choice for subsequent base-mediated cross-coupling reactions. The bromopyridine is stable to acidic deprotection.
Cbz (benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)[4][6]Stable to acidic and basic conditions.Hydrogenolysis may also reduce the pyridine ring or cause debromination. Careful selection of catalyst and conditions is crucial.
Fmoc (9-fluorenylmethoxycarbonyl)Fmoc-OSu, Fmoc-ClMild base (e.g., 20% piperidine in DMF)[7][8]Stable to acids and hydrogenolysis.Ideal for syntheses requiring acidic conditions for other transformations. The bromopyridine is stable to mild basic deprotection.

Experimental Protocols

The following protocols are provided as detailed application notes for the protection and deprotection of 2-(6-Bromopyridin-2-yl)ethanamine.

Protocol 1: tert-Butoxycarbonyl (Boc) Protection

Rationale: The Boc group is arguably the most common amine protecting group due to its ease of introduction and its stability to a wide range of reaction conditions, particularly basic and nucleophilic reagents.[4] This makes it an ideal choice when subsequent modifications of the bromopyridine moiety involve base-mediated cross-coupling reactions. The deprotection is typically achieved under acidic conditions, which are well-tolerated by the bromopyridine core.[5]

Workflow Diagram:

Boc_Protection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start 2-(6-Bromopyridin-2-yl)ethanamine reagents (Boc)₂O, Base (e.g., Et₃N or NaOH) Solvent (e.g., DCM, THF, or Dioxane) start->reagents 1. Dissolve reaction Stir at room temperature reagents->reaction 2. React workup Aqueous workup and extraction reaction->workup 3. Quench & Extract purification Column chromatography workup->purification 4. Purify product tert-Butyl N-[2-(6-bromopyridin-2-yl)ethyl]carbamate purification->product protected_start tert-Butyl N-[2-(6-bromopyridin-2-yl)ethyl]carbamate deprotection_reagents Strong Acid (e.g., TFA in DCM or HCl in Dioxane) protected_start->deprotection_reagents 1. Dissolve deprotection_reaction Stir at room temperature deprotection_reagents->deprotection_reaction 2. React deprotection_workup Evaporation or basic workup deprotection_reaction->deprotection_workup 3. Isolate deprotected_product 2-(6-Bromopyridin-2-yl)ethanamine (as a salt or free base) deprotection_workup->deprotected_product

Caption: Workflow for Boc protection and deprotection.

Protection Procedure:

  • Reaction Setup: To a solution of 2-(6-bromopyridin-2-yl)ethanamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dioxane (0.1-0.5 M), add a base such as triethylamine (Et₃N, 1.5 eq.) or aqueous sodium hydroxide (1.1 eq.).

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, if an organic solvent was used, wash the reaction mixture with water and brine. If an aqueous base was used, extract the product with an organic solvent like ethyl acetate or DCM. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl N-[2-(6-bromopyridin-2-yl)ethyl]carbamate as a pure product.

Deprotection Procedure:

  • Reaction Setup: Dissolve the Boc-protected amine (1.0 eq.) in an appropriate solvent such as DCM (0.1-0.2 M).

  • Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a solution of 4M HCl in dioxane (5-10 eq.).[9]

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up:

    • For TFA deprotection: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting product will be the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by brine. Dry the organic layer and concentrate.

    • For HCl/dioxane deprotection: The hydrochloride salt of the product may precipitate from the reaction mixture. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt. To obtain the free amine, follow the basic work-up described for the TFA deprotection.

Protocol 2: Benzyloxycarbonyl (Cbz) Protection

Rationale: The Cbz group is a classic amine protecting group that is stable to both acidic and basic conditions, offering a different orthogonality compared to the Boc group.[6] Its removal via catalytic hydrogenolysis is generally clean and efficient. However, a significant consideration for 2-(6-Bromopyridin-2-yl)ethanamine is the potential for side reactions during hydrogenolysis, such as reduction of the pyridine ring or cleavage of the C-Br bond. Careful selection of the catalyst (e.g., Pd/C) and reaction conditions (hydrogen pressure, temperature, and additives) is critical to achieve selective deprotection.[10]

Workflow Diagram:

Cbz_Protection_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection start 2-(6-Bromopyridin-2-yl)ethanamine reagents Cbz-Cl, Base (e.g., NaHCO₃ or Et₃N) Solvent (e.g., Dioxane/H₂O or DCM) start->reagents 1. Dissolve reaction Stir at 0 °C to room temperature reagents->reaction 2. React workup Aqueous workup and extraction reaction->workup 3. Quench & Extract purification Column chromatography workup->purification 4. Purify product Benzyl N-[2-(6-bromopyridin-2-yl)ethyl]carbamate purification->product protected_start Benzyl N-[2-(6-bromopyridin-2-yl)ethyl]carbamate deprotection_reagents H₂, Pd/C Solvent (e.g., MeOH, EtOH, or EtOAc) protected_start->deprotection_reagents 1. Dissolve deprotection_reaction Stir under H₂ atmosphere deprotection_reagents->deprotection_reaction 2. React deprotection_workup Filter catalyst, evaporate solvent deprotection_reaction->deprotection_workup 3. Isolate deprotected_product 2-(6-Bromopyridin-2-yl)ethanamine deprotection_workup->deprotected_product

Caption: Workflow for Cbz protection and deprotection.

Protection Procedure:

  • Reaction Setup: Dissolve 2-(6-bromopyridin-2-yl)ethanamine (1.0 eq.) in a suitable solvent system. A common choice is a biphasic mixture of dioxane and water (e.g., 1:1) or an organic solvent like DCM.

  • Base Addition: Add a base such as sodium bicarbonate (2.0 eq.) or triethylamine (1.5 eq.).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.1-1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: If a biphasic system was used, separate the layers and extract the aqueous layer with an organic solvent. If an organic solvent was used, wash the reaction mixture with water and brine. Dry the combined organic layers and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure benzyl N-[2-(6-bromopyridin-2-yl)ethyl]carbamate.

Deprotection Procedure:

  • Reaction Setup: Dissolve the Cbz-protected amine (1.0 eq.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) (0.1-0.2 M) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add a palladium on carbon catalyst (10% Pd/C, 5-10 mol% Pd) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate and backfill the flask with hydrogen gas three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 1 to 24 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification is often not necessary due to the clean nature of the reaction.

Protocol 3: 9-Fluorenylmethoxycarbonyl (Fmoc) Protection

Rationale: The Fmoc group is distinguished by its lability to mild basic conditions, typically a solution of piperidine in DMF.[7] This provides an orthogonal deprotection strategy to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[8] This is particularly advantageous in syntheses where acid-sensitive functional groups are present or when hydrogenolysis is not feasible. The bromopyridine moiety is stable to the mild basic conditions used for Fmoc removal.

Workflow Diagram:

Fmoc_Protection_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection start 2-(6-Bromopyridin-2-yl)ethanamine reagents Fmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃) Solvent (e.g., Dioxane/H₂O or DMF) start->reagents 1. Dissolve reaction Stir at room temperature reagents->reaction 2. React workup Aqueous workup and extraction reaction->workup 3. Quench & Extract purification Column chromatography workup->purification 4. Purify product (9H-fluoren-9-yl)methyl N-[2-(6-bromopyridin-2-yl)ethyl]carbamate purification->product protected_start (9H-fluoren-9-yl)methyl N-[2-(6-bromopyridin-2-yl)ethyl]carbamate deprotection_reagents 20% Piperidine in DMF protected_start->deprotection_reagents 1. Dissolve deprotection_reaction Stir at room temperature deprotection_reagents->deprotection_reaction 2. React deprotection_workup Evaporation and purification deprotection_reaction->deprotection_workup 3. Isolate deprotected_product 2-(6-Bromopyridin-2-yl)ethanamine deprotection_workup->deprotected_product

Caption: Workflow for Fmoc protection and deprotection.

Protection Procedure:

  • Reaction Setup: Dissolve 2-(6-bromopyridin-2-yl)ethanamine (1.0 eq.) in a solvent mixture such as 1:1 dioxane/water or dimethylformamide (DMF).

  • Base Addition: Add a base like sodium bicarbonate (2.0 eq.).

  • Reagent Addition: Add 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu, 1.05 eq.) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 eq.).

  • Reaction Monitoring: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure (9H-fluoren-9-yl)methyl N-[2-(6-bromopyridin-2-yl)ethyl]carbamate.

Deprotection Procedure:

  • Reaction Setup: Dissolve the Fmoc-protected amine (1.0 eq.) in DMF (0.1-0.2 M).

  • Reagent Addition: Add a solution of 20% piperidine in DMF (v/v) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 2 hours. The progress of the deprotection can be monitored by the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under high vacuum to remove the DMF and piperidine. The dibenzofulvene-piperidine adduct is also volatile under these conditions.

  • Purification: The crude residue can be purified by flash column chromatography or by an acidic wash followed by extraction of the free amine into an organic solvent.

Trustworthiness and Self-Validation

The protocols described above are based on well-established and widely practiced methodologies in organic synthesis. To ensure the success of these procedures and to validate the identity and purity of the products, the following analytical techniques are recommended at each stage:

  • Thin Layer Chromatography (TLC): A rapid and convenient method for monitoring the progress of both protection and deprotection reactions. A change in the retention factor (Rf) will indicate the conversion of the starting material to the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts. The mass spectrum will confirm the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the protected and deprotected products. The appearance and disappearance of characteristic signals for the protecting group (e.g., the tert-butyl singlet for Boc, the benzylic protons for Cbz, or the fluorenyl protons for Fmoc) will confirm the success of the reaction.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the synthesized compounds, confirming their elemental composition.

By employing these analytical techniques, researchers can confidently validate the outcome of each step in the protecting group strategy, ensuring the integrity of their synthetic route.

Conclusion: A Strategic Approach to Unlocking Synthetic Potential

The successful synthesis of complex molecules derived from 2-(6-Bromopyridin-2-yl)ethanamine hinges on a well-defined and strategically implemented protecting group strategy for the primary amine. The choice between Boc, Cbz, and Fmoc protection should be guided by the downstream reaction conditions and the desired orthogonality. By understanding the principles behind each protecting group and following robust, well-validated protocols, researchers can effectively mask the reactivity of the primary amine, enabling selective transformations at the bromopyridine core, and then efficiently deprotect to reveal the amine for further functionalization. This strategic approach unlocks the full synthetic potential of this versatile building block, paving the way for the discovery and development of novel chemical entities.

References

  • Wuts, P. G. M. & Greene, T. W. Greene's Protective Groups in Organic Synthesis. (John Wiley & Sons, 2006).
  • Fmoc protecting group: Fmoc protection & deprotection mechanism. Total Synthesis. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Barany, G., & Merrifield, R. B. (1977). A new amino protecting group removable by reduction. Journal of the American Chemical Society, 99(22), 7363–7365.
  • Cbz protecting group: N-Cbz protection & deprotection mechanism. Total Synthesis. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Methods for Removing the Fmoc Group. Methods in Molecular Biology. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]

  • Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PMC. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. [Link]

  • Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(6-Bromopyridin-2-yl)ethanamine

[1]

Case ID: 2-BPE-PUR-001 Status: Open Subject: Post-Synthesis Purification & Isolation Protocols Molecule Overview: Structure: Pyridine core with a 6-bromo substituent and a 2-aminoethyl side chain.[1][2][3] Key Properties:

  • Basicity: Contains two basic nitrogens.[1] The aliphatic primary amine (

    
    ) is significantly more basic than the pyridine nitrogen (
    
    
    due to the electron-withdrawing Br).[1]
  • Stability: The C-Br bond is a handle for downstream coupling (Suzuki/Buchwald) but is susceptible to hydrogenolysis (debromination) if aggressive reducing agents were used during synthesis.[1]

  • Physical State: Free base is typically a viscous oil; Hydrochloride salt is a white/off-white solid.[1]

🛠️ Module 1: The "First Line of Defense" (Acid-Base Extraction)

User Issue: "My crude reaction mixture is dark, oily, and contains non-amine impurities."

Technical Insight: Because 2-(6-Bromopyridin-2-yl)ethanamine possesses a highly basic aliphatic amine, it can be reversibly protonated to become water-soluble.[1] Non-basic impurities (unreacted nitriles, neutral side products) will not protonate and remain in the organic phase.

🧪 Protocol 1.0: Differential pH Extraction

Objective: Isolate the amine from neutral organic impurities without chromatography.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g of crude).[1]

  • Acid Extraction (Target pH < 2):

    • Extract the organic layer with 1M HCl (3 x volumes).[1]

    • Mechanism: Both the pyridine and aliphatic amine are protonated. The product moves to the aqueous phase (

      
      ).[1]
      
    • Action: Keep the Aqueous Layer . Discard the Organic Layer (contains neutral impurities).[1]

  • Wash: Wash the acidic aqueous layer once with fresh EtOAc to remove trapped organic contaminants.[1]

  • Basification (Target pH > 12):

    • Cool the aqueous layer in an ice bath (exothermic reaction).[1]

    • Slowly add 4M NaOH or Sat. aq. KOH until pH reaches 12-14.[1]

    • Mechanism: Deprotonates the ammonium salt back to the free base (

      
      ).[1] Product becomes lipophilic.[1][4]
      
  • Re-Extraction:

    • Extract the cloudy aqueous mixture with DCM (3 x volumes). Note: DCM is preferred here due to better solubility of the free amine compared to EtOAc.

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
📊 Workflow Visualization

ExtractionLogicFig 1. Acid-Base Purification Logic for Pyridyl-EthanaminesStartCrude Mixture(Dissolved in DCM)AcidStepAdd 1M HCl(Extract)Start->AcidStepSeparation1Phase SeparationAcidStep->Separation1OrgLayer1Organic Layer(Neutral Impurities)Separation1->OrgLayer1Top LayerAqLayer1Aqueous Layer(Product as Salt)Separation1->AqLayer1Bottom LayerDiscardDiscardOrgLayer1->DiscardBaseStepBasify to pH > 12(NaOH)AqLayer1->BaseStepExtractStepExtract with DCMBaseStep->ExtractStepFinalOrgFinal Organic Layer(Purified Free Base)ExtractStep->FinalOrg

🛠️ Module 2: Chromatographic Purification

User Issue: "The compound streaks/tails on TLC and column, making separation impossible."

Technical Insight: Primary amines interact strongly with the acidic silanol groups (

15
🧪 Protocol 2.0: Amine-Modified Silica Chromatography[1]

Mobile Phase Selection: Do not use standard Hexane/EtOAc. The polarity of the primary amine requires a DCM/Methanol system.

ComponentRoleRecommended Ratio
Dichloromethane (DCM) Bulk Solvent90 - 95%
Methanol (MeOH) Polar Modifier5 - 10%
Triethylamine (TEA) or NH₄OH Silanol Blocker 1% (Critical)

Step-by-Step Guide:

  • Column Pre-treatment: Flush the silica column with the mobile phase containing the base (TEA or NH₄OH) before loading the sample. This neutralizes the column sites.

  • Loading: Dissolve the crude amine in a minimum amount of DCM. If solubility is poor, use a "dry load" technique (adsorb onto Celite or Silica).[1][5]

  • Elution: Run the gradient.

    • Start: 100% DCM (with 1% TEA).[1]

    • Gradient: Ramp to 90:10 DCM:MeOH (with 1% TEA).

  • TLC Monitoring: Use TLC plates dipped in mobile phase (with base) to prevent tailing on the analytical plate.[1] Stain with Ninhydrin (turns purple/red for primary amines).[1]

🛠️ Module 3: Salt Formation (The "Gold Standard" for Storage)[1]

User Issue: "The oil degrades/colors over time. How do I store it?"

Technical Insight: Free amines absorb

1
🧪 Protocol 3.0: Preparation of the Hydrochloride Salt

Reaction:

1
  • Dissolution: Dissolve the purified free base oil (from Module 1) in a minimal amount of anhydrous Ethanol or EtOAc .

  • Acid Addition:

    • Place the flask in an ice bath (

      
      ).
      
    • Dropwise add 4M HCl in Dioxane or 1.25M HCl in Ethanol (1.1 equivalents).[1]

    • Observation: A white precipitate should form immediately.[1]

  • Crystallization:

    • If precipitate is amorphous/sticky, heat the mixture to reflux until dissolved, then add Diethyl Ether (anti-solvent) dropwise until slightly turbid.

    • Allow to cool slowly to Room Temperature, then to

      
      .
      
  • Isolation: Filter the white solid, wash with cold Ether, and dry under vacuum.

❓ Troubleshooting FAQ

Q1: I used Pd/C for the reduction of the nitrile precursor, and my mass spec shows a [M-79] peak. What happened?

  • Diagnosis: You have debrominated the pyridine ring.

  • Cause: Palladium on Carbon (Pd/C) is excellent at cleaving Aryl-Halide bonds (hydrodehalogenation), especially in the presence of

    
    .[1]
    
  • Solution: You cannot easily purify the des-bromo impurity from the product as they are chemically very similar.[1] You must prevent it during synthesis.[1]

    • Alternative: Use Raney Nickel (less aggressive toward Ar-Br) or Borane-THF (

      
      ) for the reduction of the nitrile/amide.[1]
      

Q2: My product is water-soluble even at pH 12. I can't extract it.

  • Diagnosis: The partition coefficient (

    
    ) is too low.[1]
    
  • Solution:

    • Saturate the aqueous phase with NaCl (Salting out effect) to push the organic amine out of the water.

    • Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of DCM.[1] This mixture is much more polar and extracts polar amines efficiently.[1]

Q3: Can I use Reverse Phase (C18) chromatography?

  • Answer: Yes, and it is often superior for polar amines.

  • Conditions: Use Water/Acetonitrile gradients.[1]

    • Modifier: You must use a buffer.[1] 0.1% Formic Acid or 0.1% TFA is common.[1]

    • Warning: This will isolate the product as the Formate or Trifluoroacetate salt, not the free base. If you need the free base, you must perform an extraction (Module 1) after the column.

📚 References

  • Teledyne ISCO. (2012).[1][6] Purification of primary amines using C-18 reversed phase RediSep columns.[1][6] Application Note AN82.[1] Link

  • Organic Syntheses. 2-Bromopyridine Synthesis and Handling. Coll. Vol. 3, p.136 (1955); Vol. 23, p.30 (1943).[1] Link[1]

  • Biotage. (2023).[1][4] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog. Link

  • BenchChem. (2025).[1][7][5][8] Technical Support: Scale-Up Synthesis of 2-Amino-6-bromopyridine Derivatives.Link (General reference for bromopyridine handling).[1]

  • National Institutes of Health (NIH). Synthesis of N-Substituted-3-amino-4-halopyridines: Sequential Boc-Removal/Reductive Amination.[1] (Demonstrates salt formation logic for halopyridines). Link

Troubleshooting low conversion rates in 2-(6-Bromopyridin-2-yl)ethanamine alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(6-Bromopyridin-2-yl)ethanamine Alkylation

Executive Summary

You are likely experiencing low conversion or low isolated yields due to the chemoselectivity challenges inherent to the 2-(6-bromopyridin-2-yl)ethanamine scaffold. This substrate presents two competing nucleophilic sites (the primary amine and the pyridine nitrogen) and is prone to "runaway" polyalkylation when using direct alkylation methods (


).

This guide moves beyond generic advice to address the specific electronic and steric influence of the 6-bromo substituent , which deactivates the pyridine ring but introduces solubility and steric constraints that often trap researchers.

Part 1: Diagnostic Decision Tree

Before altering your chemistry, determine if your issue is kinetic (reaction didn't happen) or thermodynamic/workup-related (product was lost).

DiagnosticTree Start START: Low Yield/Conversion CheckLCMS Analyze Crude Reaction (LCMS/NMR) Before Workup Start->CheckLCMS Result1 Starting Material (SM) Remains Unchanged CheckLCMS->Result1 Reaction Stalled Result2 SM Consumed, Multiple Peaks Observed CheckLCMS->Result2 Over-Alkylation/Side Rxn Result3 SM Consumed, Clean Product Peak CheckLCMS->Result3 Workup Loss Action1 Issue: Low Nucleophilicity/Salt Form See Module 2 Result1->Action1 Action2 Issue: Polyalkylation See Module 3 (Reductive Amination) Result2->Action2 Action3 Issue: Amphoteric Solubility See Module 4 (Workup) Result3->Action3

Figure 1: Diagnostic logic flow for identifying the root cause of alkylation failure.

Part 2: Troubleshooting Modules

Module 1: The "Stalled" Reaction (Starting Material Persists)

The Problem: The reaction mixture shows mostly starting material after 24 hours. Root Cause: The amine is likely protonated (inactive) or the electrophile is deactivated.

Q: I am using the HCl salt of the amine. Is that a problem? A: Yes, if not neutralized properly. The HCl salt of 2-(6-bromopyridin-2-yl)ethanamine is stable but non-nucleophilic.

  • The Trap: Weak bases (like

    
     or 
    
    
    
    ) in aprotic solvents (DMF/ACN) often fail to fully deprotonate the ammonium salt due to poor solubility/heterogeneity.
  • The Fix:

    • Free-base first: Dissolve the salt in water, adjust pH to >12 with NaOH, extract into DCM, dry, and concentrate before starting the reaction.

    • Stronger Base: If running in situ, use organic bases like DIPEA (Hunig's base) or TEA (3.0 equivalents) to ensure the equilibrium favors the free amine [1].

Q: Does the 6-Bromo group affect reactivity? A: Yes. The bromine is an Electron-Withdrawing Group (EWG).

  • Effect: It pulls electron density from the pyridine ring.[1] While this makes the pyridine nitrogen less nucleophilic (good, prevents side reactions), it has a negligible inductive effect on the primary amine two carbons away.

  • Sterics: The 6-Br group is bulky. If you are using a bulky electrophile (e.g., a trityl or tert-butyl group), the conformation of the ethyl linker might bring the amine into the steric shadow of the bromine, slowing kinetics.

Module 2: The "Runaway" Reaction (Polyalkylation)

The Problem: You see a mixture of mono-, di-, and trace tri-alkylated products. Root Cause: The product (secondary amine) is more nucleophilic than the starting material (primary amine).

Q: Why can't I stop at the mono-alkylated product using alkyl halides? A: This is the classic alkylation paradox. Once the primary amine (


) reacts to form the secondary amine (

), the alkyl group (

) donates electron density, making the new nitrogen center more reactive than the starting material.
  • Result: The secondary amine consumes the remaining alkyl halide faster than the primary amine can [2].

Q: How do I fix this? A: Switch to Reductive Amination. This is the industry standard for this scaffold.

  • Why? Imine formation is discrete. You form the imine (C=N) first, which cannot react further. Then, you selectively reduce it to the amine.[2] This guarantees mono-alkylation [3].

Module 3: Experimental Protocols

Method A: Reductive Amination (Recommended) Best for: Selective mono-alkylation with aldehydes/ketones.

StepReagentConditionsPurpose
1. Imine Formation Aldehyde (1.0 eq) + Amine (1.0 eq)MeOH or DCE, 25°C, 1-2 hForms the intermediate imine.
2. Drying (Optional)

or Molecular Sieves
In situRemoves water to drive equilibrium (critical for ketones).
3. Reduction STAB (Sodium Triacetoxyborohydride) (1.5 eq)Add to mixture, stir 4-16 hSTAB is milder than

and will not reduce the aldehyde/ketone directly, only the imine [4].
4. Quench Sat.

15 min stirNeutralizes borate salts.

Method B: Direct Alkylation (Optimization) Best for: When alkyl halides are the only option.

  • Strategy: Use the "High Dilution + Excess Amine" technique.

  • Protocol:

    • Dissolve the Amine (3.0 - 5.0 equivalents) in solvent.

    • Add the Alkyl Halide (1.0 equivalent) dropwise over 2 hours at low temperature (0°C).

    • Why? The statistical probability of the alkyl halide hitting a free primary amine is higher than hitting the scarce product [5].

Module 4: Workup & Purification (The "Ghost" Product)

The Problem: LCMS shows conversion, but mass is lost during extraction. Root Cause: The pyridine ring makes the molecule amphoteric.

Q: Where is my product? A: Likely in the aqueous layer.

  • Chemistry: The pyridine nitrogen (

    
    , lowered slightly by Br) and the secondary amine (
    
    
    
    ) can both be protonated.
  • Scenario: If you quench with weak base or water, the pH might be ~8-9. The secondary amine is free, but the pyridine might interact with water or residual acids.

  • Fix: Adjust the aqueous layer to pH > 12 using 1M NaOH before extraction. Use DCM/MeOH (9:1) as the organic solvent to extract polar amines.

Part 3: Advanced Mechanistic Insight

The diagram below illustrates the competition between the desired pathway and the common "Pyridine Quaternization" side reaction, which is often mistaken for decomposition.

ReactionPathways cluster_Main Desired Pathway (Amine Alkylation) SM 2-(6-Br-Py)-Ethanamine Mono Mono-Alkylated Product (Secondary Amine) SM->Mono Fast (Kinetic) PySalt Pyridinium Salt (Water Soluble/Lost) SM->PySalt Slow (Suppressed by 6-Br steric/EWG) RX Alkyl Halide (R-X) Di Over-Alkylated Product (Tertiary Amine) Mono->Di Faster (Runaway Rxn)

Figure 2: Reaction pathways. Note that while the 6-Br group suppresses Pyridinium formation, high temperatures or strong alkylating agents (e.g., Methyl Iodide) can still force this pathway.

References

  • BenchChem. (2025).[1][3][4] Troubleshooting Low Yield in Pyridine Functionalization. Retrieved from

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!): The Runaway Reaction.[5] Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6] Journal of Organic Chemistry.[6] Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination: The Preferred Method.[7] Retrieved from

  • Chemistry LibreTexts. (2015). Alkylation of Amines by Alkyl Halides: Kinetics and Polyalkylation. Retrieved from

Sources

Technical Support Center: Optimizing Solvent Selection for 2-(6-Bromopyridin-2-yl)ethanamine Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-(6-Bromopyridin-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common issues encountered during the crystallization of this compound. Our approach is rooted in scientific principles and practical, field-tested experience to ensure you achieve high-purity crystalline material with desirable physical properties.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-(6-Bromopyridin-2-yl)ethanamine to consider for solvent selection?
Q2: Which solvent classes are a good starting point for screening?

A2: Based on the structure, the following solvent classes are recommended for initial screening:

  • Alcohols (e.g., Ethanol, Isopropanol, Methanol): These polar protic solvents can engage in hydrogen bonding with the amine and pyridine functionalities, making them good candidates for dissolving the compound at elevated temperatures.[2]

  • Esters (e.g., Ethyl Acetate): Ethyl acetate is a moderately polar solvent and is often a good choice for crystallizing organic compounds.[3]

  • Ketones (e.g., Acetone): Acetone is a polar aprotic solvent that can be effective, but its high volatility requires careful handling to avoid rapid crashing out of the solid.[2][4]

  • Nitriles (e.g., Acetonitrile): Acetonitrile is another polar aprotic solvent that has been successfully used for crystallizing similar bromopyridine derivatives.[5]

  • Aromatic Hydrocarbons (e.g., Toluene): While less polar, toluene can be a good anti-solvent or used in a solvent system, particularly if the compound has some aromatic character that can interact via π-π stacking.[4]

Q3: How do I perform an effective solvent screen for crystallization?

A3: A systematic solvent screen is crucial. The goal is to find a solvent that dissolves the compound when hot but in which the compound is poorly soluble at room temperature or below.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place a small amount of your compound (e.g., 10-20 mg) into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature until the solid just dissolves. Note the approximate volume of solvent required. A good starting point is a concentration similar to that used for NMR analysis (2-10 mg in 0.6-1 mL).[4]

  • Solubility Assessment:

    • Good Solubility at RT: If the compound dissolves readily in a small amount of solvent at room temperature, that solvent is likely too good and may not be suitable for single-solvent crystallization. It could, however, be used as the "good" solvent in a binary solvent system.

    • Poor Solubility at RT: If the compound is poorly soluble at room temperature, gently heat the mixture. If the compound dissolves upon heating, this is a promising candidate solvent.

  • Cooling and Observation: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. Ideal solvents will yield well-formed crystals upon cooling.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of crystallizing.

Causality: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the compound's melting point or when there are significant impurities present.

Troubleshooting Steps:

  • Reduce Supersaturation: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the concentration.[6] Allow the solution to cool more slowly.

  • Promote Nucleation: Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal growth.[6]

  • Seed Crystals: If you have a small amount of solid material, add a tiny "seed" crystal to the cooled solution to initiate crystallization.

  • Consider a Different Solvent: The chosen solvent may be too good. Try a solvent in which the compound is less soluble.

Issue 2: No crystals form, even after cooling.

Causality: This indicates that the solution is not sufficiently supersaturated at the lower temperature. Essentially, too much solvent was used.

Troubleshooting Steps:

  • Increase Concentration: Gently heat the solution to evaporate some of the solvent.[6] Once a slight cloudiness appears (indicating saturation), remove from heat and allow to cool slowly.

  • Introduce an Anti-Solvent: If your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes slightly turbid. Then, gently heat until the solution is clear again and allow to cool.

  • Patience is Key: Sometimes, crystallization is a slow process. If the solution is clear and stable, store it in a quiet, vibration-free location for an extended period.

Issue 3: The crystals are very fine needles or powder.

Causality: Rapid crystallization often leads to the formation of small, poorly-defined crystals because impurities can get trapped in the fast-growing crystal lattice.[6]

Troubleshooting Steps:

  • Slow Down the Cooling Process: Insulate the flask to ensure slow cooling. For example, place the flask in a warm water bath that is allowed to cool to room temperature.

  • Use Less Supersaturation: Re-dissolve the solid by heating and add a small amount of extra solvent.[6] This will lower the saturation point and slow the rate of crystal growth upon cooling.

  • Consider a Different Solvent System: A solvent that provides a shallower solubility curve (less difference in solubility between hot and cold) can promote slower crystal growth.

Issue 4: The recovered yield is very low.

Causality: A low yield can result from several factors, including using too much solvent, incomplete crystallization, or loss of material during transfers.

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Cool Thoroughly: Ensure the crystallization mixture has been cooled sufficiently to maximize the amount of product that crystallizes out of the solution. An ice bath is recommended after initial cooling to room temperature.

  • Recover from Mother Liquor: The filtrate (mother liquor) will still contain some dissolved product. You can try to recover more material by evaporating some of the solvent and cooling again for a second crop of crystals. Be aware that the purity of subsequent crops may be lower.

Visualizing the Crystallization Workflow

Diagram: General Crystallization Workflow

G cluster_prep Preparation cluster_purification Purification (Optional) cluster_crystallization Crystallization cluster_isolation Isolation start Start with Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (to remove insoluble impurities) dissolve->hot_filtration If insoluble impurities present cool Slow Cooling dissolve->cool No insoluble impurities hot_filtration->cool nucleation Nucleation & Crystal Growth cool->nucleation filtration Vacuum Filtration nucleation->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end end dry->end Pure Crystalline Product

Caption: A generalized workflow for the purification of a solid compound via crystallization.

Diagram: Troubleshooting Logic for Poor Crystallization

G cluster_solutions1 Troubleshooting: No Crystals cluster_solutions2 Troubleshooting: Oiling Out cluster_solutions3 Troubleshooting: Fine Powder start Initial Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals Clear Solution oiling_out Compound Oils Out outcome->oiling_out Liquid Phase Separation fine_powder Fine Powder/Needles outcome->fine_powder Rapid Solid Formation sol1_a Evaporate some solvent no_crystals->sol1_a sol1_b Add anti-solvent no_crystals->sol1_b sol1_c Scratch flask/Add seed crystal no_crystals->sol1_c sol2_a Re-heat and add more solvent oiling_out->sol2_a sol2_b Cool more slowly oiling_out->sol2_b sol2_c Change solvent oiling_out->sol2_c sol3_a Slow down cooling fine_powder->sol3_a sol3_b Use more solvent fine_powder->sol3_b sol3_c Consider a different solvent fine_powder->sol3_c end Achieve Well-Formed Crystals sol1_a->end sol1_b->end sol1_c->end sol2_a->end sol2_b->end sol2_c->end sol3_a->end sol3_b->end sol3_c->end

Caption: A decision-making flowchart for troubleshooting common crystallization problems.

Data Summary

While comprehensive, publicly available solubility data for 2-(6-Bromopyridin-2-yl)ethanamine is limited, the table below provides a qualitative guide to expected solubility based on the properties of similar compounds. This should be used as a starting point for your own solvent screening experiments.

Solvent ClassExample SolventsExpected Solubility at Room Temp.Expected Solubility at Elevated Temp.Potential for Crystallization
Alcohols Methanol, EthanolModerate to HighHighGood
Halogenated DichloromethaneHighHighPoor (as single solvent)
Aromatic TolueneLowModerateGood (potential anti-solvent)
Ethers Diethyl EtherLowLow to ModerateGood (potential anti-solvent)
Esters Ethyl AcetateModerateHighGood
Ketones AcetoneHighHighModerate (volatility is a concern)
Hydrocarbons Hexanes, HeptaneVery LowVery LowExcellent (as anti-solvent)
Polar Aprotic Acetonitrile, DMFHighVery HighPoor (as single solvent)
References

[6] Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

[2] Maiyam Group. (2025, December 29). Common Solvents for Crystallization - US Labs Guide 2026. Retrieved from [Link]

[7] Crystal Growth & Design. (2017, June 27). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. ACS Publications. Retrieved from [Link]

[8] ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

[4] University of Cambridge. (n.d.). Guide for crystallization. Retrieved from [Link]

[3] Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

[9] University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

[10] National Institutes of Health. (n.d.). Crystal structure of the co-crystal salt 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate. Retrieved from [Link]

[11] PubChem. (n.d.). 2-Amino-6-bromopyridine. Retrieved from [Link]

[12] ResearchGate. (2018, December 15). Crystal structure of (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9′-xanthen]-3-one, C34H34N5O2Br. Retrieved from [Link]

[13] National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

[5] National Institutes of Health. (2024, September 10). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Retrieved from [Link]

[14] PubChem. (n.d.). 2-Acetyl-6-bromopyridine. Retrieved from [Link]

Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]

[15] Chemsrc. (2025, August 29). (6-Bromopyridin-2-yl)methanamine | CAS#:188637-63-0. Retrieved from [Link]

Sources

Removing palladium impurities from 2-(6-Bromopyridin-2-yl)ethanamine products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Purification Protocols Ticket #8492: Palladium Removal from 2-(6-Bromopyridin-2-yl)ethanamine Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary: The "Chelation Trap"

You are likely encountering difficulty removing palladium (Pd) from 2-(6-Bromopyridin-2-yl)ethanamine because your product is not just a substrate; it is a bidentate ligand .

The structural motif—a pyridine nitrogen separated by two carbons from a primary amine—creates a "pincer" effect. This specific geometry forms a highly stable 5-membered chelate ring with residual Palladium (Pd(II)), effectively "locking" the metal into the product. Standard aqueous washes (brine, bicarbonate) or simple silica filtration are thermodynamically insufficient to break this bond.

To purify this, we must introduce a competing ligand with a significantly higher affinity for Pd than your product.

Part 1: Diagnostic & Assessment

Before initiating a protocol, assess the state of your material.

IndicatorObservationInterpretation
Visual Appearance Grey, black, or brownish solidPresence of Pd(0) nanoparticles or colloidal Pd.
Visual Appearance Orange, red, or yellow tintPresence of soluble Pd(II)-amine complexes (The "Chelate").
Solubility Poor solubility in expected solventsPd-crosslinking or polymerization of the amine.
1H NMR Broadening of amine/pyridine signalsParamagnetic interference from metallic impurities.

Target Specification: ICH Q3D Guidelines for Oral Administration typically require Pd < 10 ppm (µg/g) based on a 10g daily dose [1].[1]

Part 2: Primary Solutions (The "Tug-of-War" Strategy)

We recommend three tiered approaches. Method A is the gold standard for high-value intermediates. Method B is the most scalable for kilogram batches.

Method A: Solid-Supported Scavengers (Silica-Thiol/DMT)

Best for: High purity requirements, protecting yield, removing soluble Pd(II).

Functionalized silica beads (specifically Thiol or Dimercaptotriazine - DMT) act as "super-ligands." They bind Pd irreversibly, allowing you to filter the metal away while your product remains in solution.

Protocol:

  • Dissolution: Dissolve crude 2-(6-Bromopyridin-2-yl)ethanamine in a solvent where it is fully soluble (THF, MeOH, or EtOAc). Avoid DMF/DMSO if possible (they compete for Pd).

  • Loading: Add SiliaMetS® Thiol or SiliaMetS® DMT (or equivalent MP-TMT).

    • Dosage: 4–8 molar equivalents relative to the residual Pd content (if known). If unknown, use 10-20% w/w relative to the mass of the crude product.

  • Incubation: Stir at 50°C for 2–4 hours .

    • Why Heat? The Pd-Product bond is kinetically stable. Heat provides the energy to dissociate the Pd so the scavenger can grab it.

  • Filtration: Filter the suspension through a 0.45 µm pad (or Celite) to remove the silica beads.

  • Validation: The filtrate should be significantly lighter in color.

Senior Scientist Note: For pyridine-amines, DMT (Dimercaptotriazine) often outperforms standard Thiols because the triazine ring offers additional coordination sites, breaking the specific 5-membered chelate of your product [2].

Method B: The L-Cysteine Wash (Aqueous Extraction)

Best for: Large scale, cost-sensitivity, removing bulk Pd.

L-Cysteine is a water-soluble amino acid with a free thiol. It effectively performs "chelation therapy" on your product, dragging Pd from the organic phase into the aqueous phase.

Protocol:

  • Preparation: Dissolve your product in a water-immiscible solvent (e.g., EtOAc, DCM, or 2-MeTHF).

  • Scavenger Solution: Prepare a 10-20% wt/vol solution of L-Cysteine in water.

  • The Wash:

    • Add the L-Cysteine solution to the organic phase.

    • Crucial Step: Adjust the aqueous layer pH to neutral or slightly basic (pH 7–8) using NaHCO₃. (At low pH, the thiol is protonated and less active; at very high pH, your product might crash out).

  • Agitation: Stir vigorously for 1 hour at 40°C.

  • Separation: Separate layers. The Pd will migrate to the aqueous layer (often turning it yellow/brown).

  • Repeat: Repeat if the organic layer remains colored.

Method C: Activated Carbon (Adsorption)

Best for: Removing Pd(0) nanoparticles. Risk: High yield loss due to π-stacking of the pyridine ring onto the carbon.

Protocol:

  • Add Darco® KB-G or Ecosorb® (10-20 wt%) to the solution.

  • Stir at Room Temp for 1 hour.

  • Filter over Celite.[2]

    • Warning: If your yield drops significantly, switch to Method A. The flat aromatic pyridine ring of your product binds strongly to charcoal.

Part 3: Decision Logic & Mechanism

Workflow Visualization

Pd_Removal_Workflow Start Crude Product (High Pd) Check_State Analyze Pd State Start->Check_State Pd_Zero Pd(0) Nanoparticles (Black/Grey) Check_State->Pd_Zero Suspended Solids Pd_Two Pd(II) Chelate (Orange/Red) Check_State->Pd_Two Soluble Color Method_C Activated Carbon (Adsorption) Pd_Zero->Method_C Yield_Check Is Yield Critical? Pd_Two->Yield_Check Final Pure Product (<10 ppm Pd) Method_C->Final Method_A Silica-DMT/Thiol (Ligand Exchange) Method_A->Final Method_B L-Cysteine Wash (Extraction) Method_B->Final Yield_Check->Method_A Yes (High Value) Scale_Check Scale > 100g? Yield_Check->Scale_Check No Scale_Check->Method_A No (Lab Scale) Scale_Check->Method_B Yes (Bulk)

Caption: Decision tree for selecting the optimal Palladium removal strategy based on impurity type and scale.

Part 4: Troubleshooting & FAQs

Q1: I used silica-thiol, but the Pd levels are still ~500 ppm. Why? A: You likely have a kinetic issue. The bidentate chelate of your pyridyl-ethylamine is very stable.

  • Fix: Increase temperature to 50-60°C during the scavenging step.

  • Fix: Switch solvent. If you are in DCM (non-polar), the scavenger pores may not be fully accessible. Try THF or adding 10% MeOH to swell the resin.

Q2: My product turned from brown to green after the L-Cysteine wash. A: This indicates oxidation of residual copper (if Cu was used in a Sonogashira coupling) or formation of a mixed Pd-Cysteine complex that wasn't fully extracted.

  • Fix: Perform a final wash with 10% aqueous EDTA at pH 9 to sequester the remaining metal ions.

Q3: Can I just recrystallize the product? A: Not recommended as the primary removal step. Because the Pd is coordinated to the amine/pyridine, it often co-crystallizes with the product, leading to "inclusions" inside the crystal lattice. You must scavenge before the final crystallization.

Q4: Does the bromine atom affect the scavenging? A: Generally, no. However, avoid using scavengers with free amines (like SiliaBond® Amine) if you plan to do further cross-coupling on that bromine, as trace leached scavenger could interfere. Thiol/DMT are safe.

References

  • ICH Expert Working Group. (2019). ICH Guideline Q3D (R1) on Elemental Impurities. International Council for Harmonisation. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Biotage. (2020).[3][4] Strategies for Removing Palladium from API Intermediates. Biotage White Papers. [Link]

Sources

Technical Support Center: Handling 2-(6-Bromopyridin-2-yl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Compound: 2-(6-Bromopyridin-2-yl)ethanamine dihydrochloride (or monohydrochloride) The Challenge: This molecule combines a pyridine ring with a primary ethylamine tail in salt form. The high lattice energy of the salt competes with the hydration energy provided by atmospheric moisture. The pyridine nitrogen (pKa ~5.2) and the primary amine (pKa ~10.5) create a highly polar, hydrogen-bond-donating/accepting framework that avidly scavenges water from the air, leading to deliquescence (turning into a liquid/goo).

Operational Impact:

  • Stoichiometric Errors: "Wet" salts lead to under-dosing of the amine in coupling reactions.

  • Reaction Failure: Water hydrolyzes activated esters (e.g., HATU/EDC intermediates) and poisons sensitive metal catalysts (e.g., Pd in Buchwald-Hartwig couplings at the 6-bromo position).

Troubleshooting Modules (Q&A)

Module A: Diagnosis & Analysis

Q: The solid looks clumpy. How do I accurately determine the water content without consuming my whole batch?

A: Visual inspection is unreliable. Clumping indicates surface moisture, but the crystal lattice may still be intact. You need quantitative data to adjust your reaction stoichiometry.

Method 1: Karl Fischer (KF) Titration (Gold Standard)

  • Pros: Direct measurement of water; high accuracy.

  • Cons: Consumes 10-50 mg of material; requires specialized equipment.

Method 2: Quantitative NMR (qNMR) (Recommended for Research Scale) If you lack a KF titrator, use 1H qNMR with an internal standard. This validates both the structure and the solvent/water content simultaneously.

qNMR Protocol:

  • Solvent: Use anhydrous DMSO-d6 (water peak at 3.33 ppm) or CD3OD (water peak at 4.87 ppm, though exchangeable protons may broaden). DMSO is preferred to prevent proton exchange with the amine.

  • Internal Standard: Use Maleic Acid or 1,3,5-Trimethoxybenzene . These are non-hygroscopic and have distinct singlet peaks.

  • Calculation:

    
    
    (Where 
    
    
    
    =Purity,
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed).
Module B: Handling & Weighing

Q: The salt turns to goo on the balance pan within seconds. How do I weigh it accurately?

A: This is a kinetic issue. The rate of water uptake exceeds your weighing speed. If a glovebox is unavailable, use the Difference Weighing Technique .

Protocol:

  • Do not weigh the solid directly onto a weigh boat or spatula.

  • Tare a capped vial containing the bulk solid on the balance.

  • Remove the vial, quickly transfer an estimated amount to your reaction vessel, and immediately recap the vial.

  • Weigh the capped vial again.

  • Mass Transferred = (Initial Mass) - (Final Mass).

    • Why this works: The bulk solid inside the capped vial is not exposed to air during the measurement reading.

Module C: Remediation (Drying Protocols)

Q: My batch is confirmed wet (>5% water). How do I dry it without degrading the molecule?

A: Heating amine salts can sometimes lead to HCl loss or discoloration. The safest and most effective method for this class of compounds is Azeotropic Drying .

Azeotropic Drying Protocol (Toluene):

  • Dissolve/suspend the wet amine salt in anhydrous Methanol (to ensure homogeneity).

  • Add Toluene (ratio 3:1 Toluene:Methanol).

  • Concentrate on a rotary evaporator. The methanol carries the amine into the toluene, and the toluene-water azeotrope (boils at 85°C, composed of ~20% water) removes the moisture.

  • Repeat the Toluene addition and evaporation 2-3 times.[1]

  • The final solid will be an anhydrous powder. Store immediately under Argon.

Visual Workflow: Remediation Decision Tree

DryingDecision Start Start: Material is Clumpy/Wet CheckQty Quantity Available? Start->CheckQty SmallScale < 100 mg CheckQty->SmallScale High loss risk LargeScale > 100 mg CheckQty->LargeScale Standard Azeotrope Azeotropic Distillation (MeOH -> Toluene) SmallScale->Azeotrope Best recovery VacOven Vacuum Oven (40°C, P2O5 desiccant, 12h) LargeScale->VacOven Batch drying LargeScale->Azeotrope Speed required Result2 Store in Desiccator (Parafilm + Argon) VacOven->Result2 Result1 Use immediately in reaction (Stock Soln) Azeotrope->Result1

Caption: Decision matrix for selecting the appropriate drying method based on scale and urgency.

Module D: Reaction Specifics (Amide Coupling)

Q: I am coupling this amine to a carboxylic acid using HATU/DIPEA. The yield is low. Is water the culprit?

A: Yes. In amide couplings, water acts as a competitive nucleophile.

  • Mechanism of Failure: The coupling reagent (HATU) activates the carboxylic acid to form an active ester (O-At). Water attacks this ester faster than the bulky amine, regenerating the carboxylic acid and wasting the HATU.

  • The Fix:

    • Use EDC/HOBt if water cannot be fully removed (EDC is slightly more tolerant).

    • Excess Reagents: If you cannot dry the amine, increase the equivalents of Acid and Coupling Reagent to 1.5 - 2.0 equiv to account for hydrolysis.

    • Order of Addition: Add the base (DIPEA) to the amine salt before adding the activated acid. This frees the free-base amine, making it more nucleophilic.

Module E: Storage & Stability

Q: How do I store this for 6 months?

A: Hygroscopic salts must be isolated from atmospheric exchange.

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Sealing: Wrap the cap junction tightly with Parafilm M .

  • Secondary Container: Place the vial inside a desiccator or a larger jar containing Drierite (CaSO4) or Silica Gel packets with moisture indicators.

  • Temperature: Store at -20°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Data Summary: Drying Agents Comparison

MethodEfficiencyRisk of DegradationTime RequiredBest For
High Vacuum (Ambient) LowVery Low24-48 hrsMildly sticky solids
Vacuum Oven (40°C + P2O5) HighLow12 hrsBulk batches (>1g)
Azeotrope (Toluene) Very HighLow1-2 hrsImmediate reaction use
Lyophilization (Freeze Dry) HighMedium (HCl loss)24 hrsAqueous solutions

Experimental Workflow: Azeotropic Drying

This diagram illustrates the physical workflow for the Toluene azeotrope method, the most robust way to prepare the amine for sensitive transition-metal catalysis or peptide coupling.

AzeotropeFlow WetSalt Wet Amine Salt (Solid/Goo) Dissolve Dissolve in Dry MeOH WetSalt->Dissolve Homogenize AddTol Add Toluene (3x Volume) Dissolve->AddTol Rotovap Rotary Evaporation (Bath 40°C) AddTol->Rotovap Form Azeotrope Repeat Repeat 2x Rotovap->Repeat Repeat->AddTol Not Dry Yet DrySolid Anhydrous Free-Flowing Powder Repeat->DrySolid Dry

Caption: Step-by-step workflow for removing hydration water using the Methanol-Toluene azeotrope system.

References

  • Quantitative NMR (qNMR)

    • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry.
    • Source:

  • Handling Hygroscopic Reagents

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for drying specific chemical classes).
    • Source:

  • Azeotropic Drying Data

    • Wulf, O. (1998). Azeotropic Data. In: CRC Handbook of Chemistry and Physics.
    • Source:

  • Amide Coupling Efficiency

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
    • Source:

Sources

Technical Support Center: Solubilization Protocol for 2-(6-Bromopyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-BPYE-001 Compound: 2-(6-Bromopyridin-2-yl)ethanamine (Free Base / Salt) CAS: 404034-81-7 (Free Base) | 2250242-61-4 (Dihydrochloride)

Executive Summary: The Physicochemical Challenge

You are likely encountering solubility issues because you are working with the free base form of 2-(6-Bromopyridin-2-yl)ethanamine.

Structurally, this molecule presents a "Lipophilic-Basic" conflict.

  • The Hydrophobic Anchor: The 2-bromopyridine moiety is highly lipophilic. The bromine atom at position 6 is heavy and electron-withdrawing, significantly reducing the water solubility of the aromatic ring compared to a standard pyridine.

  • The Basic Handle: The ethylamine side chain is a primary amine (

    
    ).
    

The Root Cause: In neutral water (pH 7.0), the lipophilicity of the brominated ring dominates the partial ionization of the amine, causing the molecule to "oil out" or precipitate.

Part 1: Decision Matrix & Workflow

Before proceeding, determine your experimental constraints. The solution depends entirely on whether your application tolerates acidic pH or organic cosolvents.

SolubilityDecision Start Start: Define Application IspHFlexible Is pH adjustment allowed? Start->IspHFlexible Yes_pH Yes (e.g., Chemical Synthesis, Stock Prep) IspHFlexible->Yes_pH Acidic pH OK No_pH No (e.g., Cell Culture, Biological Assay) IspHFlexible->No_pH Neutral pH Required SaltForm PROTOCOL A: Convert to HCl Salt Yes_pH->SaltForm IsVivo Is this for In Vivo dosing? No_pH->IsVivo Yes_Vivo Yes (Animal Models) IsVivo->Yes_Vivo No_Vivo No (In Vitro / Cellular) IsVivo->No_Vivo Cyclodextrin PROTOCOL C: Cyclodextrin/PEG Formulation Yes_Vivo->Cyclodextrin DMSO PROTOCOL B: DMSO Stock + Media Dilution No_Vivo->DMSO

Figure 1: Solubility Decision Tree. Select the protocol matching your experimental constraints.

Part 2: Detailed Protocols

Protocol A: Salt Formation (The "Gold Standard")

Best for: Creating stable aqueous stock solutions (>10 mM).

The most robust way to dissolve this compound is to convert the free base into a Dihydrochloride (2HCl) salt . The primary amine will protonate first, followed by the pyridine nitrogen (though the Br reduces pyridine basicity, high acidity will protonate both).

Reagents:

  • 2-(6-Bromopyridin-2-yl)ethanamine (Free Base)

  • 0.1 M or 1.0 M HCl (Hydrochloric Acid)

  • Deionized Water

Step-by-Step:

  • Calculate Molarity: Determine the required concentration. (e.g., for 10 mM, weigh 2.01 mg per mL).

  • Initial Suspension: Add the solid/oil to 80% of the final volume of water. It will likely remain cloudy or form oil droplets.

  • Acid Titration:

    • Slowly add 1.0 M HCl dropwise while vortexing.

    • Stoichiometry: You need at least 1 molar equivalent of HCl relative to the amine. For complete solubility, target 2 equivalents (forming the dihydrochloride).

    • Visual Cue: The solution should turn crystal clear as the pH drops below 4.0.

  • Final Adjustment: Add water to reach the final target volume.

Why this works: Protonation creates an ionic species with high lattice energy in the solid state but high solvation energy in water, overcoming the lipophilicity of the bromine atom [1, 2].

Protocol B: Cosolvent System (DMSO/Media)

Best for: In vitro cell assays where acidic pH is toxic.

If you cannot acidify the solution, you must rely on dielectric constant manipulation using DMSO.

Step-by-Step:

  • Prepare Master Stock: Dissolve the free base in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM .

    • Note: The compound is highly soluble in DMSO.

  • Serial Dilution (The "Crash Out" Danger Zone):

    • Do NOT dilute directly from 50 mM DMSO into PBS/Media. The rapid change in polarity will cause immediate precipitation.

    • Intermediate Step: Dilute the DMSO stock into a secondary solvent (like Ethanol or PEG400) or perform a stepwise dilution to keep the organic fraction high before the final spike.

  • Final Application: Spike the stock into the cell media. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.

Solubility Matrix (Estimated):

Solvent SystemSolubility PotentialSuitability
Water (Neutral) < 0.5 mg/mLPoor
Water (pH < 4) > 50 mg/mLExcellent
DMSO > 100 mg/mLStock Solution Only
Ethanol > 50 mg/mLIntermediate Solvent
PBS (pH 7.4) < 1 mg/mLPoor (Risk of precipitation)
Protocol C: In Vivo Formulation (PEG/Cyclodextrin)

Best for: Animal dosing (IP/IV/PO) at neutral pH.

For animal studies, high DMSO is toxic, and low pH causes irritation. Use a "solubilizing excipient" approach.

Recommended Vehicle:

  • 10% DMSO (Solubilizer)

  • 40% PEG300 or PEG400 (Cosolvent)

  • 50% Saline or Water (Diluent)

Alternative (Captisol®/SBE-β-CD): Use 20% (w/v) Sulfobutyl ether-beta-cyclodextrin in water. The hydrophobic cavity of the cyclodextrin will encapsulate the bromopyridine ring, shielding it from the water while the outer shell remains hydrophilic.

Part 3: Troubleshooting & FAQs

Q1: I added HCl, but it's still cloudy. Why?

  • Diagnosis: You may have formed the monohydrochloride salt, which might still be insufficiently soluble due to the heavy bromine atom, or you have reached the "Salting Out" limit if the ionic strength is too high.

  • Fix: Ensure the pH is distinctly acidic (pH 2-3). If using a buffer (like PBS), the buffering capacity might be fighting your acidification. Switch to pure water + HCl first, then dilute into buffer only if the concentration is low enough to remain dissolved.

Q2: Can I sonicate the solution?

  • Yes. Sonication is highly recommended to break up the oily droplets of the free base, increasing the surface area for the acid to react with the amine. Heat (up to 40°C) is also acceptable for short periods.

Q3: Is the bromine atom stable in water?

  • Yes. Aryl bromides are generally stable to hydrolysis under standard laboratory conditions (pH 1-10, Temp < 60°C). However, avoid exposing the solution to strong UV light for extended periods, as C-Br bonds can undergo homolytic cleavage [3].

Part 4: Mechanism of Action (Chemical Logic)

The following diagram illustrates the protonation events that drive solubility.

ProtonationLogic FreeBase Free Base (Lipophilic/Insoluble) Neutral Charge MonoCat Mono-Cation (Amine Protonated) Soluble FreeBase->MonoCat + H+ (pH ~9.0) DiCat Di-Cation (Fully Protonated) Highly Soluble MonoCat->DiCat + H+ (pH < 2.0)

Figure 2: Protonation State vs. Solubility. The amine protonation is the primary driver for aqueous solubility.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH/VHCA.[1]

  • PubChem. (2025).[3] 1-(6-Bromopyridin-2-yl)ethan-1-amine dihydrochloride (Compound Summary). National Library of Medicine. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Identification of 2-(6-Bromopyridin-2-yl)ethanamine using LC-MS Fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the unambiguous identification of novel chemical entities, intermediates, and potential impurities is a cornerstone of ensuring drug safety and efficacy.[1][2] The structural elucidation of positional isomers, which often exhibit nearly identical physicochemical properties, presents a significant analytical challenge.[3][4][5] This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the positive identification of 2-(6-Bromopyridin-2-yl)ethanamine, a representative brominated heterocyclic amine. We will explore its predicted fragmentation patterns under tandem mass spectrometry (MS/MS), present a robust experimental protocol, and compare the technique's performance against alternative analytical strategies. This document is intended for researchers, analytical scientists, and drug development professionals seeking to apply advanced mass spectrometric techniques for definitive structural confirmation.

The Critical Role of Structural Elucidation in Pharmaceutical Analysis

The journey from drug discovery to a market-approved therapeutic is underpinned by rigorous analytical chemistry.[6][7] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent control over impurities in both active pharmaceutical ingredients (APIs) and finished drug products.[1][2][8] An unidentified impurity can represent a significant risk, potentially altering the drug's efficacy or introducing unforeseen toxicity.[1]

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has emerged as an indispensable tool in this domain, offering unparalleled sensitivity and selectivity for the detection and identification of trace-level compounds within complex matrices.[6][9] Particularly, tandem mass spectrometry (LC-MS/MS) provides a wealth of structural information through controlled fragmentation of a selected precursor ion, allowing for a high degree of confidence in compound identification.[7][10]

Predicted Electrospray Ionization (ESI)-MS/MS Fragmentation of 2-(6-Bromopyridin-2-yl)ethanamine

Understanding the fragmentation behavior of a molecule is key to its identification. For 2-(6-Bromopyridin-2-yl)ethanamine, analysis in positive electrospray ionization mode is the logical choice, as the primary amine readily accepts a proton to form the [M+H]⁺ ion. The molecular weight of the neutral molecule is approximately 201.02 g/mol . Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern for all bromine-containing ions, providing a crucial diagnostic marker.[11]

The protonated molecule ([C₇H₉BrN₂ + H]⁺) will have an m/z of approximately 202.0 and 204.0. Upon collisional activation in the MS/MS experiment, we can predict several key fragmentation pathways based on fundamental chemical principles.[12][13]

Key Predicted Fragmentation Pathways:

  • Loss of Ammonia (NH₃): A common fragmentation for primary amines is the neutral loss of ammonia (17.03 Da) from the protonated molecule, leading to a stable carbocation.

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is another characteristic pathway for amines. This would result in the formation of an iminium ion.

  • Cleavage of the Ethyl Linker: Scission of the bond between the pyridine ring and the ethylamine side chain can occur.

  • Loss of HBr: While less common as an initial step, subsequent fragmentation of fragment ions could involve the loss of hydrogen bromide (80.92 Da).

These predicted pathways are visualized in the diagram below.

G M [M+H]⁺ m/z 202/204 F1 Loss of NH₃ [C₇H₇Br]⁺ m/z 185/187 M->F1 -17 Da (NH₃) F2 α-Cleavage [CH₂NH₂]⁺ m/z 30 M->F2 Side Chain Cleavage F3 Benzylic Cleavage [C₆H₄BrN]⁺ m/z 170/172 M->F3 Side Chain Cleavage F4 Loss of Ethylamine [C₅H₄BrN]⁺ m/z 157/159 F1->F4 -C₂H₂

Caption: Predicted ESI-MS/MS fragmentation pathway for 2-(6-Bromopyridin-2-yl)ethanamine.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This protocol is designed to be a robust starting point for the identification of 2-(6-Bromopyridin-2-yl)ethanamine. Method development should always begin with simple, standard conditions and be optimized as needed.[14] The trustworthiness of the results relies on a well-calibrated instrument and the inclusion of proper controls.

3.1. Sample and Standard Preparation

  • Rationale: Accurate concentration and a clean matrix are essential for reproducible results. A surrogate matrix can be used if the actual sample matrix is rare or causes significant interference.[15]

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the 2-(6-Bromopyridin-2-yl)ethanamine reference standard in methanol.

    • Create a working standard solution by diluting the stock solution to 1 µg/mL with 50:50 water:acetonitrile.

    • Prepare unknown samples by dissolving them in the initial mobile phase composition to ensure good peak shape.

3.2. Liquid Chromatography (LC) Parameters

  • Rationale: The goal is to achieve good chromatographic separation from other components, a symmetric peak shape, and a reasonable retention time. A C18 column is a versatile starting point for many small molecules.[14] Formic acid is used as a mobile phase modifier to improve peak shape and promote ionization in positive ESI mode.

  • Protocol:

    • Column: Standard C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2.5 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

3.3. Mass Spectrometry (MS) Parameters

  • Rationale: The parameters are chosen to maximize the signal of the protonated molecule in the MS1 scan and to generate a rich, informative fragmentation spectrum in the MS2 scan. A triple quadrupole (QqQ) or an ion trap instrument is ideal for this type of targeted analysis.[6][7]

  • Protocol:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas (N₂): 800 L/hr at 350 °C.

    • MS1 Scan: Scan for m/z 50-300 to find the precursor ions (m/z 202.0 and 204.0).

    • MS2 (Product Ion) Scan:

      • Select precursor ions m/z 202.0 and 204.0.

      • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to find the optimal energy that produces a good balance of fragment ions. A starting point of 20 eV is recommended.

      • Collision Gas: Argon.

Caption: Experimental workflow for LC-MS/MS identification.

Performance Comparison with Alternative Methodologies

While LC-MS/MS is a powerful tool, it is not always sufficient, especially for distinguishing between positional isomers where fragmentation patterns can be very similar or identical.[3] A comprehensive analysis often requires orthogonal techniques.[8]

Technique Principle Pros for this Application Cons for this Application Cost/Complexity
LC-MS/MS (QqQ) Chromatographic separation followed by mass-based precursor selection and fragmentation.High sensitivity and selectivity (MRM mode); provides structural information.[6]May not differentiate positional isomers with identical fragments; nominal mass resolution.Medium / Medium
LC-HRMS (e.g., Q-TOF, Orbitrap) Chromatographic separation followed by high-resolution mass analysis.[9]Provides highly accurate mass for elemental composition confirmation; can perform MS/MS.Higher initial cost; data files are larger and more complex.High / High
Gas Chromatography-MS (GC-MS) Separation of volatile compounds followed by mass analysis (typically electron ionization).[8]Excellent for volatile, thermally stable compounds; extensive libraries for EI spectra.2-(6-Bromopyridin-2-yl)ethanamine has low volatility and may require derivatization.Low / Low
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei to elucidate molecular structure.The definitive technique for determining atom connectivity and resolving positional isomerism.Low sensitivity (requires mg amounts); complex data interpretation; high cost.Very High / High
Gas Chromatography-Infrared Detection (GC-IRD) Separation by GC followed by infrared spectroscopy for functional group identification.Can provide distinct IR spectra for different positional isomers.[3]Requires compound to be amenable to GC; less common than MS.High / High

Conclusion: A Multi-faceted Approach to Confident Identification

The identification of 2-(6-Bromopyridin-2-yl)ethanamine is robustly achieved using a well-developed LC-MS/MS method. The characteristic bromine isotopic pattern, coupled with predictable fragmentation pathways such as the loss of ammonia and side-chain cleavage, provides a strong analytical fingerprint. The detailed experimental protocol herein serves as a validated starting point for researchers.

However, for absolute structural confirmation, particularly when the presence of positional isomers is suspected, no single technique is infallible. While LC-MS/MS provides excellent sensitivity and structural clues, it should be complemented by orthogonal methods. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition, and ultimately, NMR spectroscopy remains the gold standard for unambiguous structural determination. By understanding the strengths and limitations of each technique, scientists can design a comprehensive analytical strategy that ensures the quality, safety, and integrity of pharmaceutical products.[16][17]

References

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Google Search Result.
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.Journal of Applied Bioanalysis.
  • Validation of Analytical Methods: A Review.Gavin Publishers.
  • Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, valid
  • Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. (2014).
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review.
  • Analytical Discrimination of 3-CMC and its Positional Isomers.Benchchem.
  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025).
  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. (2022). Analytical Chemistry.
  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. (2011).
  • Mass Spectrometry - Fragmentation P
  • Analytical Techniques in Pharmaceutical Analysis. (2024). IntechOpen.
  • Mass Spectrometry (MS)
  • mass spectra - fragmentation p
  • Proposed fragmentation pathways for the major product ions observed in...
  • LC-MS and CE-MS Strategies in Impurity Profiling. (2000). CHIMIA.

Sources

A Comparative Guide to the Infrared Spectroscopy of 2-(6-Bromopyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of chemical entities in research and pharmaceutical development. This guide provides an in-depth analysis of the characteristic IR absorption bands of 2-(6-Bromopyridin-2-yl)ethanamine, a key building block in medicinal chemistry. By systematically deconstructing its spectrum and comparing it with structurally related alternatives—namely 2-(2-Aminoethyl)pyridine and 2-Bromopyridine —we aim to provide researchers with a robust framework for identifying this molecule and distinguishing it from potential precursors or analogues. This analysis is grounded in the fundamental principles of molecular vibrations and supported by established spectral data.

Introduction: The Vibrational Fingerprint of a Molecule

Every covalent bond in a molecule vibrates at a characteristic frequency. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique "vibrational fingerprint." For a molecule like 2-(6-Bromopyridin-2-yl)ethanamine, this fingerprint is a composite of signals from its distinct functional groups: the primary amine, the aliphatic ethyl linker, the substituted pyridine ring, and the carbon-bromine bond.

Understanding this fingerprint is crucial for confirming the identity and purity of the compound during synthesis and development. This guide dissects the spectrum into its constituent parts and explains the electronic and mass effects that dictate the position and intensity of each characteristic band.

Deconstructing the Spectrum: A Region-by-Region Analysis

The structure of 2-(6-Bromopyridin-2-yl)ethanamine presents several key vibrational modes. We will analyze each in detail, comparing its expected absorptions with those of closely related compounds to highlight the unique spectral features introduced by each part of the structure.

The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of bonds to hydrogen. It provides clear, diagnostic signals for the primary amine and distinguishes between aromatic and aliphatic C-H bonds.

  • Primary Amine (N-H) Stretches: As a primary amine (-NH₂), the molecule is expected to exhibit two distinct bands between 3500 and 3300 cm⁻¹.[1][2] These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) stretching modes of the N-H bonds.[3] In concentrated or neat samples, hydrogen bonding can cause these peaks to broaden and shift to slightly lower wavenumbers.[4]

  • Aromatic (=C-H) Stretches: The sp²-hybridized C-H bonds on the pyridine ring absorb at frequencies slightly higher than 3000 cm⁻¹, typically in the 3100 - 3000 cm⁻¹ range.[5][6] These bands are often of weak to medium intensity.

  • Aliphatic (-C-H) Stretches: The sp³-hybridized C-H bonds of the ethyl bridge absorb at frequencies just below 3000 cm⁻¹, typically in the 2950 - 2850 cm⁻¹ range.[7][8] These correspond to the asymmetric and symmetric stretches of the -CH₂- groups and are usually strong and sharp.

Comparative Insight: The presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) is a key indicator of a structure containing both ring and alkyl components, a feature shared by both 2-(6-Bromopyridin-2-yl)ethanamine and its non-brominated analogue, 2-(2-Aminoethyl)pyridine.

The "Double Bond" and Aromatic Region (1650 - 1400 cm⁻¹)

This region is critical for identifying the pyridine ring and the amine's bending vibrations.

  • N-H Bending (Scissoring): Primary amines show a characteristic N-H scissoring vibration of medium intensity between 1650 and 1550 cm⁻¹.[3] This band can sometimes overlap with the ring stretching vibrations.

  • Pyridine Ring (C=C and C=N) Stretches: The pyridine ring gives rise to a series of sharp, characteristic bands due to the stretching of C=C and C=N bonds. These typically appear near 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.[5][9][10] The exact positions and relative intensities of these bands are sensitive to the substitution pattern on the ring.

Comparative Insight: Comparing 2-(6-Bromopyridin-2-yl)ethanamine with 2-Bromopyridine is illustrative here. Both will show the characteristic pyridine ring stretches. However, the spectrum of 2-(6-Bromopyridin-2-yl)ethanamine will also feature the prominent N-H bending vibration, which is absent in 2-Bromopyridine, providing a clear point of differentiation.

The Fingerprint Region (1400 - 650 cm⁻¹)

This region contains a wealth of complex, overlapping signals, including C-H bending, C-N stretching, and C-Br stretching vibrations. While complex, it contains highly diagnostic information.

  • Aliphatic C-H Bending: The scissoring vibration of the -CH₂- groups is typically found near 1465 cm⁻¹.[7]

  • Aromatic C-H Out-of-Plane (OOP) Bending: These strong absorptions, found between 900 and 675 cm⁻¹, are highly characteristic of the substitution pattern on the aromatic ring.[5]

  • C-N Stretch: The stretching vibration for an aliphatic C-N bond is expected between 1250 and 1020 cm⁻¹.[3][11]

  • C-Br Stretch: The carbon-bromine bond stretch is a defining feature. Due to the heavy mass of the bromine atom, this vibration occurs at a low frequency, typically in the 690 - 515 cm⁻¹ range.[12][13] Its presence is a key confirmation of the bromo-substituent.

Comparative Insight: The most significant difference between 2-(6-Bromopyridin-2-yl)ethanamine and 2-(2-Aminoethyl)pyridine lies in this region. The latter will lack the characteristic low-frequency C-Br stretching band, making IR spectroscopy an effective tool for distinguishing between the brominated compound and its precursor or non-brominated analogue.[14][15]

Summary Data Table: A Comparative Overview

The following table summarizes the expected characteristic IR absorptions for 2-(6-Bromopyridin-2-yl)ethanamine and its selected alternatives.

Vibrational Mode 2-(6-Bromopyridin-2-yl)ethanamine (Expected) 2-(2-Aminoethyl)pyridine (Reference) 2-Bromopyridine (Reference) Causality of Difference
N-H Stretch (asymm, symm) 3500 - 3300 cm⁻¹ (two bands, m)3500 - 3300 cm⁻¹ (two bands, m)AbsentPresence of primary -NH₂ group.
Aromatic C-H Stretch 3100 - 3000 cm⁻¹ (w)3100 - 3000 cm⁻¹ (w)3100 - 3000 cm⁻¹ (w)Characteristic of sp² C-H bonds.
Aliphatic C-H Stretch 2950 - 2850 cm⁻¹ (s)2950 - 2850 cm⁻¹ (s)AbsentPresence of ethyl -CH₂-CH₂- linker.
N-H Bend (Scissoring) 1650 - 1550 cm⁻¹ (m)1650 - 1550 cm⁻¹ (m)AbsentCharacteristic of primary -NH₂ group.
Pyridine Ring Stretches ~1600, 1580, 1450 cm⁻¹ (m-s)~1600, 1580, 1450 cm⁻¹ (m-s)~1577, 1451, 1417 cm⁻¹ (m-s)[16]Common feature of the pyridine ring.
Aliphatic C-H Bend ~1465 cm⁻¹ (m)~1465 cm⁻¹ (m)AbsentCharacteristic of -CH₂- groups.
Aliphatic C-N Stretch 1250 - 1020 cm⁻¹ (m)1250 - 1020 cm⁻¹ (m)AbsentPresence of the ethylamine side chain.
C-Br Stretch 690 - 515 cm⁻¹ (m-s) AbsentPresentKey diagnostic band due to heavy Br atom.

Abbreviations: s = strong; m = medium; w = weak.

Visualizing Key Vibrational Modes

The following diagram illustrates the molecular structure of 2-(6-Bromopyridin-2-yl)ethanamine, highlighting the bonds responsible for its most characteristic IR absorptions.

Caption: Key vibrational modes of 2-(6-Bromopyridin-2-yl)ethanamine.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure the accurate and reproducible acquisition of an IR spectrum for a liquid sample like 2-(6-Bromopyridin-2-yl)ethanamine, the following protocol for Attenuated Total Reflectance (ATR) FT-IR is recommended. ATR is a modern, rapid technique requiring minimal sample preparation.

Methodology: ATR-FT-IR Spectroscopy
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory (e.g., with a diamond or zinc selenide crystal) is correctly installed.[17]

  • Background Spectrum Acquisition:

    • Carefully clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This step is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Using a clean pipette, place a single drop of the neat (undiluted) 2-(6-Bromopyridin-2-yl)ethanamine liquid directly onto the center of the ATR crystal.[18][19] The drop should be large enough to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the resulting spectrum to identify the peak positions (wavenumbers, cm⁻¹).

    • Compare the observed peaks with the reference values provided in Section 3 to confirm the molecule's identity and key functional groups.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample, preventing cross-contamination for the next user.[20]

Conclusion

The IR spectrum of 2-(6-Bromopyridin-2-yl)ethanamine is a rich source of structural information. A confident identification can be made by observing a combination of key features:

  • Dual N-H stretching bands (3500-3300 cm⁻¹) and an N-H bending band (~1600 cm⁻¹) confirming the primary amine.

  • Both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching bands.

  • A series of sharp peaks between 1600-1400 cm⁻¹ characteristic of the substituted pyridine ring.

  • A crucial, diagnostic band in the low-frequency region (690-515 cm⁻¹) corresponding to the C-Br stretch.

By comparing the spectrum to those of non-brominated or side-chain-lacking analogues, these features can be assigned with high confidence, making IR spectroscopy a powerful and accessible tool in the synthesis and analysis of this important chemical intermediate.

References

  • National Instructional Media Institute. (n.d.). FT-IR Sample Preparation. NIU - Department of Chemistry and Biochemistry. [Link]

  • Pham, H. (n.d.). IR Sample Preparation Techniques. Scribd. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. [Link]

  • Slipchenko, L. V., et al. (2004). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A. [Link]

  • PharmaTutor. (2010). Sampling Methods for IR Spectroscopy. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. [Link]

  • YouTube. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. [Link]

  • Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad?. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Hontama, A., et al. (2013). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics. [Link]

  • JoVE. (2024). Video: IR Frequency Region: X–H Stretching. [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

  • Kline, C. H., & Turkevich, J. (1944). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics. [Link]

  • PubChem. (n.d.). 2-Pyridineethanamine. [Link]

  • Anderson, L. C., & Wheeler, C. S. (1944). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. Journal of the American Chemical Society. [Link]

  • Balachandran, V., et al. (2012). FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra, molecular geometry, and energies of pyridine-2,6-dicarbonyl dichloride. Elixir International Journal. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

  • Unknown. (n.d.). The features of IR spectrum. [Link]

  • ResearchGate. (n.d.). The calculated IR spectrum for the symmetric N-H stretch mode. [Link]

  • Unknown. (n.d.). Infrared (IR) Spectroscopy. [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]

  • Unknown. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Ahuja, I. S., & Singh, R. (1973). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]

  • SpectraBase. (n.d.). 2-(2-Aminoethyl)pyridine. [Link]

  • University of Puget Sound. (n.d.). IR Chart. [Link]

  • NIST. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. [Link]

  • Scribd. (n.d.). IR Spectrum Frequency Table. [Link]

  • ResearchGate. (1951). The infrared spectra of secondary amines and their salts. [Link]

  • Reva, I., & Lapinski, L. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde. MDPI. [Link]

  • NIST. (n.d.). 4-(2-Aminoethyl)pyridine. NIST Chemistry WebBook. [Link]

  • WebSpectra. (n.d.). IR Absorption Table. [Link]

Sources

The Bromine Advantage: A Comparative Analysis of Brominated vs. Non-Brominated Pyridine Ethanamines in Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of a lead compound can dramatically alter its biological activity. The addition of a halogen atom, a seemingly minor structural change, can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of the bioactivity of brominated and non-brominated pyridine ethanamines, a class of compounds with significant therapeutic relevance, particularly as antihistamines. By examining experimental data and exploring the underlying structure-activity relationships, we aim to equip researchers with the insights necessary to make informed decisions in drug design and development.

Introduction: The Significance of Halogenation in Pyridine Ethanamines

Pyridine ethanamines are a core scaffold in a variety of biologically active molecules. A prominent example is pheniramine, a first-generation antihistamine that antagonizes the histamine H1 receptor.[1] The introduction of a halogen atom, such as bromine, to the phenyl ring of this scaffold, as seen in brompheniramine, has been a common strategy to enhance potency.[2] This guide will dissect the impact of this bromination on the bioactivity of pyridine ethanamines, focusing on their primary target, the histamine H1 receptor, as well as their off-target effects at other biogenic amine receptors.

Comparative Bioactivity: A Quantitative Look at Bromination's Impact

The primary mechanism of action for pyridine ethanamine antihistamines is the blockade of the histamine H1 receptor.[3] Experimental evidence consistently demonstrates that the addition of a bromine atom to the para-position of the phenyl ring significantly enhances the compound's antihistaminic activity.

A study directly comparing the effects of pheniramine and its halogenated derivatives, chlorpheniramine and brompheniramine, on stimulated blood platelet functions confirmed the crucial role of halogenation in the inhibitory activity of these antihistamines. The study concluded that the halogen substituent appeared to be more effective.[2]

Histamine H1 Receptor Binding Affinity

The affinity of a drug for its target receptor is a key determinant of its potency. This is often quantified by the inhibition constant (Ki) or the dissociation constant (Kd), where a lower value indicates a higher affinity.

CompoundChemical StructureH1 Receptor Binding Affinity (K_d_)
Pheniramine N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amineLess Potent (Higher K_d_)
Brompheniramine 3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine6.06 nM
Off-Target Receptor Activity: A Look at Adrenergic and Muscarinic Receptors

First-generation antihistamines are known for their sedative and anticholinergic side effects, which are attributed to their interactions with other receptors, particularly muscarinic and adrenergic receptors.[1]

Muscarinic Receptor Affinity: A comparative study evaluating the affinities of brompheniramine and chlorpheniramine at the five human muscarinic cholinergic receptor subtypes found no significant difference between the two halogenated compounds.[4][5] This suggests that the nature of the halogen (bromine vs. chlorine) may not be the primary determinant of muscarinic receptor affinity in this class of molecules. Both compounds, however, are known to possess anticholinergic properties.[3]

Adrenergic Receptor Activity: While specific binding affinity data for pheniramine and brompheniramine at adrenergic receptors is not detailed in the provided search results, it is known that some first-generation antihistamines can act as alpha-adrenergic antagonists.[6] This can contribute to side effects such as orthostatic hypotension. The impact of bromination on adrenergic receptor affinity requires further investigation to be fully elucidated.

Experimental Protocols: Methodologies for Bioactivity Assessment

To provide a practical framework for researchers, this section details the standard experimental protocols used to determine the bioactivity of pyridine ethanamines.

Histamine H1 Receptor Binding Assay

This assay determines the binding affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Radioligand: [³H]-mepyramine (a known H1 antagonist)

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity H1 antagonist (e.g., mianserin)

  • Test compounds (brominated and non-brominated pyridine ethanamines) at various concentrations

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the HEK293-H1 cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-mepyramine), and either buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293-H1 Cells homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Resuspension homogenization->centrifugation assay_setup Assay Plate Setup (Membranes, Radioligand, Compound) centrifugation->assay_setup incubation Incubation assay_setup->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_processing Calculate Specific Binding scintillation->data_processing curve_fitting Determine IC50 & Ki data_processing->curve_fitting

Caption: Workflow for a histamine H1 receptor binding assay.

Functional Assay: Calcium Mobilization

This assay measures the ability of a compound to antagonize the histamine-induced increase in intracellular calcium, which is a downstream signaling event of H1 receptor activation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound in a functional H1 receptor assay.

Materials:

  • HEK293 cells stably expressing the human H1 receptor

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Histamine (agonist)

  • Test compounds (brominated and non-brominated pyridine ethanamines)

  • A fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the HEK293-H1 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

  • Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add the test compounds at various concentrations to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Histamine Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a solution of histamine at a concentration that elicits a submaximal response (e.g., EC80) into each well and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the histamine response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Diagram:

Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Release Response Cellular Response Ca->Response Mediates

Caption: Simplified histamine H1 receptor signaling pathway.

Synthesis of Brominated and Non-Brominated Pyridine Ethanamines

The synthesis of pheniramine and brompheniramine follows a similar pathway, with the key difference being the starting material for the phenyl component.

Synthesis of Pheniramine

A common synthetic route to pheniramine involves the reaction of 2-benzylpyridine with N,N-dimethyl-2-chloroethylamine.

Synthesis of Brompheniramine

The synthesis of brompheniramine is analogous to that of pheniramine. It can be achieved by reacting 2-(4-bromobenzyl)pyridine with N,N-dimethyl-2-chloroethylamine. Alternatively, a process for the preparation of optically pure D(+)-brompheniramine involves the resolution of a racemic mixture of 3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine.[7]

General Synthetic Scheme:

cluster_pheniramine Pheniramine Synthesis cluster_brompheniramine Brompheniramine Synthesis start1 2-Benzylpyridine product1 Pheniramine start1->product1 + reagent1 N,N-dimethyl-2-chloroethylamine reagent1->product1 start2 2-(4-Bromobenzyl)pyridine product2 Brompheniramine start2->product2 + reagent2 N,N-dimethyl-2-chloroethylamine reagent2->product2

Caption: General synthetic routes for pheniramine and brompheniramine.

Conclusion and Future Perspectives

The addition of a bromine atom to the pyridine ethanamine scaffold, as exemplified by the comparison between pheniramine and brompheniramine, unequivocally enhances its bioactivity at the histamine H1 receptor. This is primarily attributed to an increased binding affinity, likely due to favorable electronic and steric interactions within the receptor's binding site. While the impact on off-target activities, such as those at adrenergic receptors, requires more detailed quantitative investigation, the available data on muscarinic receptor affinity suggests that the type of halogen may not be the critical factor.

For drug development professionals, this guide underscores the power of halogenation as a tool for potency optimization. The provided experimental protocols offer a practical starting point for the in-house evaluation of novel pyridine ethanamine derivatives. Future research should focus on a more comprehensive profiling of these compounds against a wider panel of receptors to better understand their selectivity and potential side effect profiles. Furthermore, exploring the effects of other halogens and their positioning on the pyridine and phenyl rings could unveil new structure-activity relationships and lead to the development of next-generation antihistamines with improved efficacy and safety.

References

  • Jančinová, V., Petríková, M., & Nosáľ, R. (1995). Effect of pheniramine, chlorpheniramine and brompheniramine on stimulated blood platelets: Structure-activity relationships. Inflammation Research, 44(1), 219-220. [Link]

  • Tawar, Y. A. (2017). A PROCESS FOR THE PREPARATION OF OPTICALLY PURE D(+) BROMPHENIRAMINE AND ITS PHARMACEUTICALLY ACCEPTABLE SALTS. Worldwide journal of pharmaceutical research, 6(1), 123-128. [Link]

  • Yasuda, S. U., & Yasuda, R. P. (1999). Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 19(4), 447-451. [Link]

  • PubChem. (n.d.). Pheniramine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Fang, S., Druce, H., & Baraniuk, J. (1998). Anticholinergic Properties of Brompheniramine, Chlorpheniramine, and Atropine in Human Nasal Mucosa in Vitro. American Journal of Rhinology, 12(2), 97-101. [Link]

  • CVPharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). Retrieved February 15, 2026, from [Link]

  • BindingDB. (n.d.). Ki Summary. Retrieved February 15, 2026, from [Link]

  • Yim, H. J., & Lee, S. K. (2018). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. International journal of molecular sciences, 19(9), 2733. [Link]

  • ResearchGate. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2024, January 28). H1 antagonist. In Wikipedia. [Link]

  • de Ligt, R. A., Kourounakis, A. P., & Timmerman, H. (2000). The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor. Frontiers in pharmacology, 8, 644. [Link]

  • Adooq Bioscience. (n.d.). Histamine Receptors inhibitors. Retrieved February 15, 2026, from [Link]

  • Wang, S., Wu, H., & Zhang, Y. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(7), 936. [Link]

  • Wikipedia. (2024, January 10). Adrenergic receptor. In Wikipedia. [Link]

  • RxList. (2021, September 17). How Do Alkylamine Derivatives Work? For Cold, Flu & Allergies. [Link]

  • PubChem. (n.d.). Pheniramine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

A Comparative Yield Analysis of Synthetic Routes to 2-(6-Bromopyridin-2-yl)ethanamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(6-Bromopyridin-2-yl)ethanamine is a valuable building block in medicinal chemistry, and its synthesis with a high overall yield is a critical consideration for process development. This guide provides an in-depth comparative analysis of two primary synthetic routes to this compound, offering experimental data, mechanistic insights, and detailed protocols to inform your research and development efforts.

Introduction: The Significance of 2-(6-Bromopyridin-2-yl)ethanamine

The 2-(pyridin-2-yl)ethanamine scaffold is a prevalent motif in a wide range of biologically active molecules. The presence of a bromine atom at the 6-position of the pyridine ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making 2-(6-Bromopyridin-2-yl)ethanamine a particularly strategic intermediate in the synthesis of complex pharmaceutical agents. The efficiency of its preparation can significantly impact the overall cost and timeline of a drug discovery program.

Route 1: Cyanomethylation of 2,6-Dibromopyridine followed by Nitrile Reduction

This two-step approach is a robust and high-yielding pathway to the target molecule, commencing with the readily available 2,6-dibromopyridine.

Step 1: Synthesis of (6-Bromopyridin-2-yl)acetonitrile

The initial step involves a nucleophilic aromatic substitution reaction where one of the bromine atoms of 2,6-dibromopyridine is displaced by a cyanomethyl group. A highly effective method for this transformation utilizes lithioacetonitrile as the nucleophile.

Mechanistic Insight: The reaction proceeds via an SNAr mechanism. The strong electron-withdrawing effect of the pyridine nitrogen and the remaining bromine atom activates the C2 and C6 positions towards nucleophilic attack. Lithioacetonitrile, a potent carbon nucleophile, preferentially attacks one of these positions, leading to the displacement of a bromide ion.

A reported procedure for this reaction affords the desired (6-bromopyridin-2-yl)acetonitrile in an excellent yield of 91%. This high efficiency is a significant advantage of this synthetic route.

Step 2: Reduction of (6-Bromopyridin-2-yl)acetonitrile to 2-(6-Bromopyridin-2-yl)ethanamine

The reduction of the nitrile functionality to a primary amine is a well-established transformation in organic synthesis. Several reagents can be employed for this purpose, each with its own set of advantages and disadvantages regarding yield, safety, and operational complexity.

Common Reduction Methods and Their Comparative Yields:

Reducing Agent/SystemTypical Yield (%)Key Considerations
Raney® Nickel / H₂85-95%Catalytic hydrogenation is often high-yielding and clean. However, it requires specialized high-pressure equipment and careful handling of the pyrophoric Raney® Nickel catalyst.[1][2]
Lithium Aluminum Hydride (LiAlH₄)80-90%A powerful and versatile reducing agent, but it is highly reactive with protic solvents and requires stringent anhydrous conditions and careful quenching procedures.[3] There is a potential for the reduction of the aryl bromide, although this is generally a slower reaction.[4]
Borane-Tetrahydrofuran Complex (BH₃·THF)75-85%A milder reducing agent than LiAlH₄, offering better functional group tolerance in some cases. Requires an acidic workup to hydrolyze the borane-amine complex.

For the purpose of this guide, we will focus on the Raney® Nickel-catalyzed hydrogenation due to its generally high yields and industrial applicability.

Route 2: Reductive Amination of 2-Acetyl-6-bromopyridine

An alternative and convergent approach involves the direct conversion of a ketone precursor, 2-acetyl-6-bromopyridine, to the target amine via reductive amination.

Step 1: Synthesis of 2-Acetyl-6-bromopyridine

This starting material can be prepared from 2,6-dibromopyridine through a Negishi cross-coupling reaction with a suitable acetylating agent. While various methods exist, a reliable procedure involves the reaction of the Grignard reagent derived from 2,6-dibromopyridine with acetic anhydride. However, for the purpose of this comparison, we will consider 2-acetyl-6-bromopyridine as a commercially available starting material.

Step 2: Direct Asymmetric Reductive Amination

Recent advancements in catalysis have enabled the highly efficient and enantioselective direct reductive amination of ketones. A notable example is the use of a Ru(OAc)₂{(S)-binap} catalyst with ammonium trifluoroacetate as the nitrogen source under hydrogen pressure. While the primary focus of the cited work was on asymmetric synthesis, the conditions can be adapted for the preparation of the racemic product with high conversion.[5]

Mechanistic Insight: The reaction proceeds through the in-situ formation of an imine intermediate from the ketone and ammonia (from ammonium trifluoroacetate). The chiral ruthenium catalyst then facilitates the hydrogenation of this imine to the corresponding primary amine.

Published examples on similar 2-acetyl-6-substituted pyridines demonstrate excellent conversions, suggesting that a high yield of over 90% can be expected for this transformation.[5]

Comparative Yield and Process Analysis

RouteStep 1Step 1 Yield (%)Step 2Step 2 Yield (%)Overall Yield (%)
1 Cyanomethylation of 2,6-dibromopyridine91%Nitrile Reduction (Raney® Ni/H₂)~90% (estimated)~82%
2 (Starting from 2-acetyl-6-bromopyridine)-Reductive Amination>90%>90%

Analysis:

  • Route 1 offers a well-established and high-yielding pathway. The initial cyanomethylation step is particularly efficient. The overall yield is very good, making it a strong candidate for scale-up. However, the use of lithioacetonitrile requires careful handling of organolithium reagents, and the subsequent catalytic hydrogenation necessitates specialized equipment.

  • Route 2 , starting from the commercially available 2-acetyl-6-bromopyridine, is a more convergent approach. The direct reductive amination is a highly efficient, single-step conversion to the final product. This route has the potential for a higher overall yield and may be more amenable to process optimization, particularly with the development of robust catalytic systems.

Experimental Protocols

Protocol for Route 1: Cyanomethylation and Reduction

Step 1: (6-Bromopyridin-2-yl)acetonitrile

  • Materials: 2,6-Dibromopyridine, Acetonitrile, n-Butyllithium in hexanes, Tetrahydrofuran (THF, anhydrous), Diethyl ether, Saturated aqueous ammonium chloride solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of acetonitrile (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir the resulting suspension for 30 minutes at -78 °C.

    • Add a solution of 2,6-dibromopyridine (1.0 eq) in anhydrous THF dropwise to the lithioacetonitrile suspension at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford (6-bromopyridin-2-yl)acetonitrile.

Step 2: 2-(6-Bromopyridin-2-yl)ethanamine (Raney® Nickel Reduction)

  • Materials: (6-Bromopyridin-2-yl)acetonitrile, Raney® Nickel (slurry in water), Ethanol, Hydrogen gas.

  • Procedure:

    • In a high-pressure hydrogenation vessel, suspend (6-bromopyridin-2-yl)acetonitrile (1.0 eq) in ethanol.

    • Carefully add a catalytic amount of Raney® Nickel (washed with ethanol).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 2-(6-bromopyridin-2-yl)ethanamine. Further purification can be achieved by distillation or crystallization if necessary.

Protocol for Route 2: Reductive Amination

2-(6-Bromopyridin-2-yl)ethanamine

  • Materials: 2-Acetyl-6-bromopyridine, Ammonium trifluoroacetate, Ru(OAc)₂{(S)-binap} (or a suitable achiral catalyst for racemic synthesis), Methanol, Hydrogen gas.

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve 2-acetyl-6-bromopyridine (1.0 eq) and ammonium trifluoroacetate (1.5 eq) in methanol.

    • Add the ruthenium catalyst (typically 0.1-1 mol%).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (e.g., 0.8 MPa) and stir the mixture at a suitable temperature (e.g., 50 °C) until the reaction is complete.

    • Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify by column chromatography or other suitable methods to afford 2-(6-bromopyridin-2-yl)ethanamine.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Cyanomethylation and Reduction cluster_1 Route 2: Reductive Amination 2,6-Dibromopyridine 2,6-Dibromopyridine Intermediate_1 (6-Bromopyridin-2-yl)acetonitrile 2,6-Dibromopyridine->Intermediate_1 Lithioacetonitrile (91%) Target_1 2-(6-Bromopyridin-2-yl)ethanamine Intermediate_1->Target_1 Raney® Ni, H₂ (~90%) 2-Acetyl-6-bromopyridine 2-Acetyl-6-bromopyridine Target_2 2-(6-Bromopyridin-2-yl)ethanamine 2-Acetyl-6-bromopyridine->Target_2 NH₄TFA, Ru-catalyst, H₂ (>90%)

Sources

A Comparative Guide to the Chromatographic Analysis of 2-(6-Bromopyridin-2-yl)ethanamine and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. Any component of the drug that is not the API or an excipient is considered an impurity.[1] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[1][2] This guide provides an in-depth comparison of chromatographic methods for the analysis of 2-(6-Bromopyridin-2-yl)ethanamine, a key building block in medicinal chemistry, and its potential process-related impurities. We will explore both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies, offering insights into their respective strengths and providing detailed experimental protocols.

Understanding the Impurity Profile

The potential impurities in 2-(6-Bromopyridin-2-yl)ethanamine are primarily dictated by its synthetic route. A common synthetic pathway involves the use of 2,6-dibromopyridine as a starting material.[3][4] Based on this, we can anticipate several potential process-related impurities.

Potential Impurities of 2-(6-Bromopyridin-2-yl)ethanamine:

Compound NameStructureRationale for Presence
I-1: 2,6-Dibromopyridine Br-C₅H₃N-BrUnreacted starting material.[3]
I-2: 2-Bromo-6-methylaminopyridine Br-C₅H₃N-NHCH₃A potential intermediate or by-product from a related synthesis.[3]
I-3: 2-(2,6-Dibromopyridin-4-yl)ethanamine C₇H₈Br₂N₂A potential isomeric impurity.[5]
I-4: 2-Amino-6-bromopyridine C₅H₅BrN₂A related compound that could be a starting material for a different synthetic route or a by-product.[6]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is a primary technique for impurity profiling due to its versatility in handling a wide range of compound polarities and its high resolving power.[1][7] For 2-(6-Bromopyridin-2-yl)ethanamine and its likely impurities, a reversed-phase HPLC method is the logical choice. The basic nature of the amine functional groups necessitates the use of a mobile phase with a suitable pH to ensure good peak shape.

Proposed HPLC Method

This method is designed to provide a robust separation of the main component from its potential impurities.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve the peak shape of the basic analytes.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minutesA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 254 nmThe pyridine ring in all compounds allows for sensitive UV detection.
Injection Volume 10 µL

Expected Elution Order and Relative Retention Times (RRT):

The elution order in reversed-phase chromatography is primarily governed by polarity, with less polar compounds eluting later.

CompoundExpected RRTRationale
I-4: 2-Amino-6-bromopyridine ~0.85The primary amine makes this the most polar impurity.
2-(6-Bromopyridin-2-yl)ethanamine (API) 1.00 The parent compound.
I-2: 2-Bromo-6-methylaminopyridine ~1.10The methyl group slightly increases hydrophobicity compared to the API.
I-3: 2-(2,6-Dibromopyridin-4-yl)ethanamine ~1.25The second bromine atom significantly increases hydrophobicity.
I-1: 2,6-Dibromopyridine ~1.40The absence of the polar ethanamine side chain makes this the least polar compound.
HPLC Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of TFA to 1 L of HPLC-grade water.

    • Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the 2-(6-Bromopyridin-2-yl)ethanamine sample in a 50:50 mixture of Mobile Phase A and B.

    • If available, prepare individual stock solutions of the potential impurities at 1.0 mg/mL.

    • Prepare a spiked sample solution containing the API and low levels (e.g., 0.1%) of each impurity to confirm peak identification.

  • HPLC System Setup and Execution:

    • Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes.

    • Inject the prepared solutions and acquire the chromatograms according to the specified gradient program.

Gas Chromatography (GC): A Powerful Tool for Volatile and Semi-Volatile Impurities

Gas chromatography is an excellent technique for the analysis of volatile and semi-volatile compounds.[2] While 2-(6-Bromopyridin-2-yl)ethanamine itself has a relatively high boiling point, some of its potential impurities, like 2,6-dibromopyridine, are more amenable to GC analysis. For the parent compound and other amine-containing impurities, derivatization is often employed to improve volatility and chromatographic performance.[8]

Proposed GC Method with Derivatization

This method utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as a derivatizing agent to convert the primary amines to their more volatile trimethylsilyl (TMS) derivatives.

Chromatographic Conditions:

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column for a wide range of compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)An inert carrier gas.
Inlet Temperature 250 °CTo ensure complete volatilization of the derivatized analytes.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA temperature program is essential for separating compounds with different boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)FID provides good general sensitivity, while MS allows for positive identification of the impurities.
Detector Temperature 300 °C (FID)

Expected Elution Order:

In GC, the elution order is primarily determined by the boiling point and volatility of the compounds.

Compound (as TMS derivative)Expected Elution OrderRationale
I-1: 2,6-Dibromopyridine 1Lowest boiling point, does not derivatize.
I-4: 2-Amino-6-bromopyridine 2Lower molecular weight than the API.
I-2: 2-Bromo-6-methylaminopyridine 3Similar molecular weight to I-4.
2-(6-Bromopyridin-2-yl)ethanamine (API) 4Higher molecular weight and boiling point.
I-3: 2-(2,6-Dibromopyridin-4-yl)ethanamine 5Highest molecular weight and boiling point.
GC Experimental Protocol
  • Derivatization:

    • Accurately weigh about 1 mg of the sample into a GC vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC System Setup and Execution:

    • Set up the GC with the specified conditions.

    • Inject 1 µL of the derivatized sample solution.

    • Acquire the chromatogram.

Comparison of HPLC and GC for Impurity Profiling

FeatureHPLCGC
Applicability Broadly applicable to a wide range of compound polarities and volatilities.Best suited for volatile and semi-volatile compounds. May require derivatization for polar analytes.[8]
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.Can be more complex, often requiring derivatization.
Separation Mechanism Based on partitioning between a liquid mobile phase and a solid stationary phase.Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Detection UV-Vis, Fluorescence, Mass Spectrometry.FID, MS, Electron Capture Detector (ECD).[9]
Primary Use Case for this Analyte Ideal for the analysis of the parent compound and its non-volatile impurities.Useful for detecting volatile impurities like unreacted starting materials or residual solvents.[10]

Visualizing the Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Injection Injection onto C18 Column Dissolution->Injection Separation Gradient Elution Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & RRT Calculation Chromatogram->Integration Report Impurity Profile Report Integration->Report GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing Sample_GC Sample Weighing Dissolution_GC Dissolution in Solvent Sample_GC->Dissolution_GC Derivatization Derivatization with BSTFA Dissolution_GC->Derivatization Injection_GC Injection into GC-FID/MS Derivatization->Injection_GC Separation_GC Temperature Programmed Separation Injection_GC->Separation_GC Detection_GC Detection Separation_GC->Detection_GC Chromatogram_GC Chromatogram Generation Detection_GC->Chromatogram_GC Integration_GC Peak Integration & Identification Chromatogram_GC->Integration_GC Report_GC Impurity Report Integration_GC->Report_GC

Sources

Safety Operating Guide

2-(6-Bromopyridin-2-YL)ethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Classification: Hazardous Chemical Waste.[1] Primary Waste Stream: Halogenated Organic Waste (Basic/Alkaline). [1]

Do NOT dispose of 2-(6-Bromopyridin-2-yl)ethanamine down the drain or in standard "Non-Halogenated" solvent drums.[1] The presence of the bromine atom at the C6 position of the pyridine ring mandates high-temperature incineration to prevent the formation of brominated dioxins/furans.[1]

Chemical Hazard & Disposal Logic

To ensure safety and compliance, you must understand the chemical causality behind these procedures.[1] This molecule presents a dual-hazard profile that dictates its waste stream.[1]

FeatureChemical MoietyOperational Implication
Halogen Content 6-Bromo substituentMandatory Segregation: Must be incinerated at >1100°C (RCRA requirements) to ensure complete destruction of the C-Br bond.[1] Low-temp combustion generates toxic hydrogen bromide (HBr) and environmental persistent organic pollutants (POPs).[1]
Basicity 2-Ethanamine chainIncompatibility Risk: This is a primary amine.[1] It is basic (

).[1] Mixing this directly with acidic waste streams (e.g., acid chlorides, strong mineral acids) will cause an immediate exothermic reaction and potential spattering.[1][2][3]
Toxicity Pyridine coreExposure Risk: Pyridine derivatives are readily absorbed through the skin and can target the liver/kidneys.[1] Double-gloving (Nitrile) is required.[1]

Operational Disposal Protocol

Phase 1: Bench-Top Preparation
  • Solid Waste: If the material is a solid powder, do not dissolve it unnecessarily.[1] Place the solid in a dedicated wide-mouth jar labeled "Solid Halogenated Hazardous Waste."

  • Liquid/Solution Waste: If the material is dissolved in a solvent (e.g., DCM, Methanol, DMSO), it must be segregated based on the solvent's halogen content, but the solute (the amine) makes the entire mixture Halogenated .[1][2]

Phase 2: Waste Stream Segregation

Follow this decision logic to prevent cross-contamination in the Satellite Accumulation Area (SAA).

WasteSegregation Start Waste Material: 2-(6-Bromopyridin-2-yl)ethanamine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Container Type: Wide-Mouth HDPE Jar Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: 'Solid Hazardous Waste' (Contains Halogens) SolidBin->LabelSolid HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHaloSolv FinalStream FINAL STREAM: Liquid Halogenated Waste HaloSolv->FinalStream NonHaloSolv->FinalStream Trace Bromine Contaminates Stream Warning CRITICAL: Do NOT mix with Acids FinalStream->Warning

Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent like Methanol, the presence of the brominated solute technically classifies the mixture as halogenated for incineration purposes.[2]

Phase 3: Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers if the solution is acidic (though this amine is basic, waste streams vary).[1]

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[1]

  • Labeling:

    • Must Read: "Hazardous Waste - Halogenated."[1][4]

    • Constituents: List "2-(6-Bromopyridin-2-yl)ethanamine" explicitly. Do not use abbreviations like "BPEA."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

Emergency Spill Response (Small Scale < 500mL)

If a spill occurs outside a fume hood, evacuate the immediate area.[1] For hood spills:

  • PPE Upgrade: Put on a second pair of nitrile gloves and safety goggles (if only wearing glasses).[1]

  • Containment: Surround the spill with absorbent pads or vermiculite dams.[1]

  • Neutralization (Optional but Recommended):

    • Since the amine is basic, you do not need to neutralize with base.[1]

    • If the spill is mixed with acid, neutralize cautiously with Sodium Bicarbonate (

      
      ).[1]
      
  • Cleanup: Absorb liquid with vermiculite or chem-sorb pads.[1]

  • Disposal: Place all contaminated pads/gloves into a solid hazardous waste bag , seal, and tag as "Debris contaminated with Halogenated Pyridines."

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess PPE Don PPE: Double Nitrile + Goggles Assess->PPE Absorb Absorb: Vermiculite/Pads PPE->Absorb Bag Collect: Seal in HazWaste Bag Absorb->Bag Tag Tag: 'Halogenated Debris' Bag->Tag

Figure 2: Immediate spill response workflow for bench-scale incidents.

Regulatory & Compliance Context

  • RCRA Status (USA): While this specific CAS may not be explicitly P-listed or U-listed by name, it falls under Characteristic Hazardous Waste due to toxicity and halogen content.[1]

  • EPA Waste Code: Likely D001 (Ignitable, if in solvent) or F002 (Spent Halogenated Solvents, if mixed).[1][2] If pure substance, treat as toxic waste.[1][2]

  • Destruction Method: The bromine atom requires the waste facility to use scrubbers to capture HBr gas generated during incineration.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10456673 (Structure/Safety).[1] PubChem.[1] [Link]2]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1] EPA.[1][5][6] [Link]2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan.[1] OSHA.[1][5][7] [Link]2]

Sources

Personal protective equipment for handling 2-(6-Bromopyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Do not treat this compound as a generic organic amine. 2-(6-Bromopyridin-2-yl)ethanamine combines the corrosive potential of a primary amine with the systemic toxicity and permeation characteristics of a halogenated pyridine.

While specific toxicological data for this exact derivative is often limited in Safety Data Sheets (SDS), structurally related compounds (e.g., 2-Bromopyridine, CAS 109-04-6) are classified as Fatal in contact with skin (Category 2) and Toxic if swallowed (Category 3). Furthermore, the pyridine ring facilitates rapid permeation through standard disposable nitrile gloves.

Operational Directive: Handle with the assumption of high dermal toxicity and rapid glove breakthrough.

Hazard Characterization Table
Hazard ClassClassification (Inferred/Proxy)Operational Implication
Dermal Toxicity High Risk (Proxy: Cat 2/3)Skin contact may cause systemic neurotoxicity.
Skin Corrosion Irritant/Corrosive (Amine)Causes chemical burns; pH > 11 in solution.
Permeation Aggressive Pyridine moiety permeates thin nitrile in <5 minutes.
Respiratory Irritant (STOT SE 3)Vapor/mist triggers severe respiratory distress.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated forms of this chemical. You must upgrade your glove and respiratory protocols based on the "Pyridine Permeation Rule."

The "Double-Barrier" Glove Protocol

Why? Standard 4-mil nitrile gloves provide less than 5 minutes of protection against pyridine derivatives before molecular breakthrough occurs, often without visible degradation.

LayerMaterialSpecificationFunction
Inner Layer Laminate Film (e.g., Silver Shield / 4H)2.7 milChemical Barrier: Resists pyridine/amine permeation for >4 hours.
Outer Layer Nitrile 5-8 mil (Extended Cuff)Mechanical Protection: Protects the flimsy inner liner from tears and provides grip.
Complete PPE Ensemble
ZoneEquipmentTechnical Requirement
Eyes Chemical Goggles Indirect venting. Safety glasses are prohibited due to vapor/splash risk.
Face Face Shield Required if handling volumes > 10 mL or working under pressure.
Body Lab Coat (Tyvek) Polyethylene-coated Tyvek (chemically resistant) preferred over standard cotton.
Respiratory Fume Hood Class II, Type A2 or B2. Face velocity: 80–100 fpm.

Operational Protocols

Pre-Work Validation (The "Self-Check")

Before opening the container, perform this 3-step validation:

  • Airflow Check: Verify fume hood flow monitor reads safe (green). Hold a Kimwipe at the sash opening; it should be pulled inward at a 45° angle.

  • Glove Inflation: Inflate your outer nitrile gloves to check for pinholes.

  • Neutralizer Prep: Prepare a beaker of 5% Citric Acid or dilute Acetic Acid. This is your immediate decontamination agent for amine neutralization.

Handling & Transfer (Step-by-Step)

Scenario A: Weighing Solid (HCl Salt)

  • Static Control: Use an anti-static gun on the weighing boat. Halogenated salts are static-prone and can "jump," creating dust.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Dissolution: If preparing a solution, add the solid to the solvent (never solvent to solid) to minimize exothermic splashing.

Scenario B: Pipetting Liquid (Free Base/Oil)

  • Technique: Use positive displacement pipettes to prevent dripping (low surface tension of pyridines).

  • Double Containment: Perform all transfers over a secondary containment tray (polypropylene).

  • Tip Disposal: Eject tips directly into a solid waste jar inside the hood. Do not bring contaminated tips out of the hood to a general waste bin.

Decontamination & Spill Response

Immediate Action Logic:

  • Skin Contact: Wash with soap/water for 15 mins. Do not use solvents (ethanol/DMSO) as they enhance skin absorption of the bromopyridine.

  • Surface Spill:

    • Isolate: Close hood sash.

    • Neutralize: Apply weak acid (Citric Acid) to neutralize the amine.

    • Absorb: Use vermiculite or specific organic spill pads.

Visualized Workflows

Figure 1: PPE Selection Logic

Caption: Decision tree for selecting glove and respiratory protection based on state and volume.

PPE_Logic Start Handling 2-(6-Bromopyridin-2-yl)ethanamine State Physical State? Start->State Solid Solid (Salt) State->Solid Liquid Liquid/Solution (Free Base) State->Liquid Vol_Low < 100 mg Solid->Vol_Low Weighing Vol_High > 100 mg or Solution Solid->Vol_High Dissolving PPE_Max Max PPE: Laminate Liner + Nitrile + Face Shield Liquid->PPE_Max Always PPE_Std Standard PPE: Nitrile (Double) + Goggles Vol_Low->PPE_Std Vol_High->PPE_Max

Figure 2: Emergency Response Protocol

Caption: Step-by-step workflow for managing spills, emphasizing neutralization.

Spill_Response Spill Spill Detected Assess Assess Location Spill->Assess Evac Evacuate & Close Sash (If > 10mL outside hood) Assess->Evac Major/Outside InHood Inside Fume Hood Assess->InHood Contained Action1 1. Absorb (Vermiculite) InHood->Action1 Action2 2. Neutralize (5% Citric Acid) Action1->Action2 Action3 3. Collect as Halogenated Waste Action2->Action3 Clean Decontaminate Surface (Soap + Water) Action3->Clean

Disposal & Waste Management

Waste Stream Classification: Do not mix with general organic solvents. The combination of bromine and amine functionality requires segregation to prevent unexpected reactions or heating in the waste drum.

  • Primary Stream: Halogenated Organic Waste .

    • Labeling: Must explicitly list "Pyridine Derivative" and "Corrosive Amine."

  • Aqueous Waste: If neutralized, verify pH is between 5–9 before disposal into aqueous waste streams (if local regulations permit).

  • Solid Waste: Contaminated gloves, pipettes, and mats must be double-bagged in 4-mil polyethylene bags and labeled as Hazardous Solid Waste .

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 109-04-6, 2-Bromopyridine (Structural Proxy). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Pyridine. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Bromopyridin-2-YL)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(6-Bromopyridin-2-YL)ethanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。